molecular formula C12H22O7S B3092664 Propargyl-PEG4-mesyl ester CAS No. 1233816-83-5

Propargyl-PEG4-mesyl ester

Cat. No.: B3092664
CAS No.: 1233816-83-5
M. Wt: 310.37 g/mol
InChI Key: YAJMXBLFTREVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-mesyl ester is a useful research compound. Its molecular formula is C12H22O7S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMXBLFTREVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of Propargyl-PEG4-mesyl ester, a heterobifunctional linker valuable in bioconjugation and pharmaceutical research. The molecule features a terminal alkyne (propargyl group) for click chemistry reactions and a mesyl group, which is an excellent leaving group for nucleophilic substitution reactions.[1][2][3] This dual functionality allows for the precise and efficient linkage of diverse molecular entities.

Core Synthesis Strategy

The primary route for synthesizing this compound involves the mesylation of the terminal hydroxyl group of Propargyl-PEG4-alcohol. This reaction converts the poorly reactive hydroxyl group into a highly reactive mesylate group, making the molecule susceptible to nucleophilic attack.[4][5] The synthesis is typically a one-step process that is straightforward and can be performed with high efficiency.

The overall reaction is as follows:

Propargyl-PEG4-alcohol + Methanesulfonyl Chloride --(Base)--> this compound

Experimental Protocol: Mesylation of Propargyl-PEG4-alcohol

This protocol details the conversion of Propargyl-PEG4-alcohol to this compound using methanesulfonyl chloride (MsCl) and a tertiary amine base, such as triethylamine (B128534) (TEA).

Materials:

  • Propargyl-PEG4-alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Propargyl-PEG4-alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (1.5 eq.) to the stirred solution.

  • Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]

  • Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with deionized water and brine solution.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent Molecular Weight ( g/mol ) Molar Equivalents Purity
Propargyl-PEG4-alcohol232.271.0>95%
Methanesulfonyl chloride (MsCl)114.551.2>98%
Triethylamine (TEA)101.191.5>99%

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from Propargyl-PEG4-alcohol to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A Propargyl-PEG4-alcohol P1 Mesylation in Anhydrous DCM at 0°C A->P1 B Methanesulfonyl Chloride (MsCl) B->P1 C Triethylamine (TEA) C->P1 D This compound P1->D

Caption: Synthesis of this compound.

References

Mechanism of action of Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-mesyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific applications and detailed experimental data for this compound are not extensively documented in peer-reviewed scientific literature. This guide is therefore based on the well-established principles of reactivity for its constituent functional groups: a terminal alkyne (propargyl group) and a methanesulfonyl ester (mesyl ester). The experimental protocols and quantitative data provided are representative examples derived from similar chemical transformations and should be adapted and optimized for specific applications.

Core Mechanism of Action

This compound is a heterobifunctional linker designed for two-step sequential or parallel bioconjugation reactions. Its structure consists of a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a mesyl ester group that acts as an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution via the Mesyl Ester Group

The mesyl (methanesulfonyl) group is a highly effective leaving group in SN2 (bimolecular nucleophilic substitution) reactions.[1] This is due to the stability of the resulting mesylate anion, which is resonance-stabilized. In a biological context, this allows for the covalent modification of nucleophilic residues on proteins and other biomolecules.

The primary targets for alkylation by the mesyl ester on a protein are the side chains of specific amino acids:

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and readily attacks the carbon adjacent to the mesyl group, displacing the mesylate and forming a stable thioether bond.

  • Lysine (B10760008): The primary amine (-NH2) on the side chain of lysine can also act as a nucleophile to form a secondary amine linkage. The reactivity is pH-dependent, as the amine must be deprotonated to be nucleophilic.

  • Histidine: The imidazole (B134444) side chain of histidine can also be alkylated.

  • N-terminus: The alpha-amine of the protein's N-terminus is another potential site for modification.

The general mechanism is a concerted, single-step SN2 reaction characterized by the backside attack of the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The most common of these is the copper(I)-catalyzed reaction with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly specific and does not cross-react with other functional groups found in biological systems, making it ideal for the second step in a bioconjugation workflow.

Data Presentation

As specific data for this compound is not available, the following tables provide representative data for the types of reactions it undergoes.

Table 1: Representative Conditions and Yields for Mesylate Alkylation of Amino Acid Side Chains

NucleophileReagent ExampleSolventBaseTemperature (°C)Time (h)Yield (%)Reference (Illustrative)
Cysteine ThiolmPEG-MesylatePBS (pH 7.4)-252-4>90General Knowledge
Lysine AminemPEG-MesylateBicarbonate Buffer (pH 8.5)-254-1260-80General Knowledge
N-terminus AminemPEG-MesylateBicarbonate Buffer (pH 8.5)-254-1250-70General Knowledge

Table 2: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentConcentration
Alkyne-modified protein1-10 mg/mL
Azide-containing molecule1.5 - 5 equivalents
CuSO₄0.1 - 1 equivalents
Sodium Ascorbate (B8700270) (reductant)1 - 5 equivalents
Ligand (e.g., THPTA, TBTA)1 - 2 equivalents
Solvent PBS, Tris buffer
Temperature 4 - 25 °C
Time 1 - 12 h

Experimental Protocols

The following are generalized, hypothetical protocols. Optimization is required for any new system.

Protocol 1: Covalent Labeling of a Cysteine Residue on a Protein
  • Protein Preparation: Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the target cysteine is in a disulfide bond, it must first be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent via dialysis or a desalting column.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2 to 12 hours. The optimal time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or DTT, to consume any excess mesyl ester.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Click Chemistry Reaction on a Propargyl-Labeled Protein
  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule (e.g., an azide-functionalized fluorophore or drug) in water or DMSO.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of a copper-chelating ligand like THPTA in water (e.g., 50 mM).

  • Click Reaction:

    • To the solution of the propargyl-labeled protein from Protocol 1, add the azide-containing molecule (1.5-5 equivalents).

    • In a separate tube, premix the CuSO₄ and THPTA solutions. Add this to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours, protected from light if using a fluorescent azide.

  • Purification: Purify the final conjugate using SEC, dialysis, or TFF to remove the catalyst and excess reagents.

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if a chromophore was attached) to confirm successful conjugation.

Visualizations

Reaction Mechanisms

G cluster_0 Mechanism 1: SN2 Reaction with Cysteine cluster_1 Mechanism 2: CuAAC (Click Chemistry) Propargyl_PEG4_Mesyl Propargyl-PEG4-O-Ms Transition_State_SN2 Transition State [Protein-S---C---OMs] Propargyl_PEG4_Mesyl->Transition_State_SN2 Protein_Cys Protein-SH (Nucleophile) Protein_Cys->Transition_State_SN2 Backside Attack Conjugate_Thioether Propargyl-PEG4-S-Protein (Thioether bond) Transition_State_SN2->Conjugate_Thioether Mesylate_Anion MsO- (Leaving Group) Transition_State_SN2->Mesylate_Anion Departure Propargyl_Conjugate Propargyl-PEG4-S-Protein Final_Conjugate Triazole-Linked Conjugate Propargyl_Conjugate->Final_Conjugate Azide_Molecule Azide-R (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate Catalyzes Cycloaddition

Caption: Core reaction mechanisms of this compound.

Experimental Workflow

G start Start: Protein of Interest (with Nucleophile, e.g., Cys) step1 Step 1: SN2 Reaction (Alkylation of Protein) start->step1 linker This compound linker->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 intermediate Intermediate: Propargyl-PEG4-Protein Conjugate step2 Step 2: CuAAC Reaction (Click Chemistry) intermediate->step2 azide Azide-Functionalized Molecule (e.g., PROTAC ligand, dye) azide->step2 purify2 Purification 2 (e.g., SEC) step2->purify2 final Final Product: Bifunctional Conjugate purify1->intermediate purify2->final

Caption: General experimental workflow for two-step bioconjugation.

Conceptual Application: PROTAC Formation

G cluster_after After PROTAC Action POI_free Target Protein (POI) E3_free E3 Ubiquitin Ligase POI_bound Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI_bound->Ternary Degradation Proteasomal Degradation POI_bound->Degradation Targeted for E3_bound E3 Ubiquitin Ligase E3_bound->Ternary Ub Ubiquitin E3_bound->Ub Transfers PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ternary->POI_bound Induces Proximity Ub->POI_bound Polyubiquitination

References

Propargyl-PEG4-Mesyl Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-mesyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Its structure incorporates a propargyl group for click chemistry reactions, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a mesyl (methanesulfonyl) ester as a reactive leaving group for nucleophilic substitution. Understanding the solubility and stability of this linker is critical for its effective use in experimental design, ensuring reproducibility and the successful development of novel therapeutics and research tools. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, including experimental protocols for their determination.

Chemical Structure and Properties

This compound is a liquid at room temperature with a molecular weight of approximately 310.11 g/mol . The PEG4 chain significantly influences its physicochemical properties, particularly its solubility.

Caption: Key Properties of this compound.

Solubility Profile

The solubility of this compound is a key consideration for its handling and use in various reaction conditions. The presence of the hydrophilic PEG4 chain generally imparts good solubility in a range of aqueous and organic solvents.

Qualitative Solubility

Based on data for structurally related compounds, this compound is expected to be soluble in a variety of common laboratory solvents. The PEG units are known to increase the solubility of molecules in aqueous environments[1]. A similar compound, Propargyl-PEG4-acid, is reported to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF)[2].

Solvent ClassExample SolventsExpected Solubility
Aqueous Water, Phosphate-Buffered Saline (PBS)Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble
Chlorinated Dichloromethane (DCM)Soluble
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a reliable and widely used technique[3][4].

G prep Preparation of Supersaturated Solution equilibrate Equilibration prep->equilibrate Incubate with agitation separate Phase Separation equilibrate->separate Centrifugation or Filtration quantify Quantification of Solute separate->quantify Analysis of supernatant (e.g., HPLC, UV-Vis) start This compound end Propargyl-PEG4-alcohol + Methanesulfonic acid start->end Hydrolysis (H2O) G cluster_0 Method Development cluster_1 Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) separation Chromatographic Separation of Degradants forced_degradation->separation Identify degradation products incubation Incubate this compound under defined conditions (e.g., buffer, temp) separation->incubation Validated Method sampling Sample at various time points incubation->sampling analysis Analyze samples by validated HPLC method sampling->analysis quantification Quantify remaining parent compound analysis->quantification

References

Propargyl-PEG4-mesyl ester: A Versatile Linker for Advanced Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-mesyl ester is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal alkyne group, a polyethylene (B3416737) glycol (PEG) spacer, and a mesylate leaving group, offers a versatile platform for the precise and stable linkage of biomolecules to small molecule drugs or other moieties of interest. The tetraethylene glycol (PEG4) spacer is a key component, enhancing the aqueous solubility and improving the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the applications, experimental considerations, and underlying principles of utilizing this compound in drug development.

Core Properties and Mechanism of Action

This compound is characterized by two distinct reactive functionalities:

  • Propargyl Group: The terminal alkyne (propargyl) group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-modified molecule.[1][2]

  • Mesyl Ester Group: The mesylate (methanesulfonyl) group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the covalent attachment of the linker to nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines (e.g., from lysine (B10760008) residues).[1][2]

The PEG4 spacer offers several advantages, including increased hydrophilicity, which can help to mitigate aggregation of hydrophobic drugs and improve the overall solubility of the bioconjugate.[3] The length of the PEG linker is also a critical parameter in the design of complex molecules like PROTACs, as it influences the formation and stability of the ternary complex.[4]

Applications in Drug Development

The bifunctional nature of this compound makes it an ideal linker for the construction of complex therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be employed in a multi-step conjugation strategy. First, the mesylate group can be reacted with a nucleophilic residue on the antibody, such as a cysteine or lysine. Subsequently, an azide-modified cytotoxic drug can be attached to the antibody-linker conjugate via CuAAC. This approach allows for a controlled and site-specific conjugation, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7] this compound can be used to synthesize PROTACs by sequentially attaching the target protein ligand and the E3 ligase ligand to the two ends of the linker. For instance, one ligand could be attached via nucleophilic substitution of the mesylate, and the other via a click reaction to the propargyl group. The PEG4 spacer provides the necessary flexibility and length to span the distance between the two proteins.[3][9]

Experimental Protocols (Illustrative Examples)

The following are illustrative protocols for the use of this compound in the synthesis of ADCs and PROTACs. These are generalized procedures and will require optimization for specific molecules and applications.

Protocol 1: Two-Step Antibody-Drug Conjugation

Step 1: Antibody-Linker Conjugation

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. If targeting cysteine residues, ensure they are reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Reaction Setup: Add a 5-20 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture at 4°C to room temperature for 2-12 hours with gentle agitation.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization: Characterize the antibody-linker conjugate by methods such as mass spectrometry (to confirm linker attachment) and UV-Vis spectroscopy (to determine protein concentration).

Step 2: Payload Attachment via Click Chemistry

  • Reaction Mixture: To the purified antibody-linker conjugate, add a 2-5 fold molar excess of the azide-modified cytotoxic payload.

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) in a suitable buffer.

  • Click Reaction: Add the catalyst solution to the antibody-linker and payload mixture. Incubate at room temperature for 1-4 hours.

  • Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess its purity and aggregation state by SEC.

Protocol 2: PROTAC Synthesis

Step 1: Attachment of the First Ligand

  • Reaction Setup: Dissolve the first ligand (containing a nucleophilic group) and a slight molar excess (1.1-1.5 equivalents) of this compound in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

  • Incubation: Stir the reaction mixture at room temperature to 50°C for 2-24 hours, monitoring the progress by LC-MS.

  • Purification: Upon completion, quench the reaction and purify the mono-functionalized linker-ligand conjugate by flash chromatography or preparative HPLC.

Step 2: Attachment of the Second Ligand via Click Chemistry

  • Reaction Mixture: Dissolve the purified product from Step 1 and a slight molar excess of the second ligand (azide-modified) in a suitable solvent mixture (e.g., t-butanol/water).

  • Catalyst Addition: Add a copper(I) source and a reducing agent (e.g., CuSO₄ and sodium ascorbate).

  • Incubation: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative quantitative data for ADCs and PROTACs developed using PEG-based linkers. It is important to note that these values are illustrative and the performance of a conjugate with this compound will be dependent on the specific antibody, payload, and target.

Table 1: Representative Data for Antibody-Drug Conjugates

ParameterTypical Value RangeAnalytical Method
Drug-to-Antibody Ratio (DAR)2 - 8HIC-HPLC, Mass Spectrometry
Conjugation Efficiency50 - 90%HPLC, UV-Vis Spectroscopy
In vitro Cytotoxicity (IC50)0.1 - 100 nMCell-based viability assays
In vivo Tumor Growth InhibitionVaries with modelXenograft animal models

Table 2: Representative Data for PROTACs

ParameterTypical Value RangeAnalytical Method
Protein Degradation (Dmax)> 80%Western Blot, Mass Spectrometry
Half-maximal Degradation Conc. (DC50)1 - 500 nMWestern Blot, In-Cell Western
Ternary Complex Formation (Kd)10 - 500 nMSPR, ITC, FRET
Cellular Permeability (Papp)VariesPAMPA, Caco-2 assays

Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS Ras HER2->RAS HER3 HER3 HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Experimental Workflows

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Attachment Antibody Antibody Ab_Linker Antibody-Linker Conjugate Antibody->Ab_Linker Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC CuAAC 'Click' Reaction Payload Azide-Payload Payload->ADC

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly Ligand1 Target Protein Ligand (with Nucleophile) Linker This compound Intermediate Ligand1-Linker Ligand2 E3 Ligase Ligand (Azide-modified) PROTAC PROTAC Molecule

Conclusion

This compound is a powerful and versatile chemical tool for the construction of advanced bioconjugates in drug discovery and development. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the synthesis of homogeneous and potent ADCs and PROTACs. While the specific experimental conditions require careful optimization for each application, the principles and general protocols outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of targeted therapeutics. The continued development and application of such sophisticated linkers will undoubtedly drive the next generation of precision medicines.

References

Propargyl-PEG4-mesyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 173205-72-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Propargyl-PEG4-mesyl ester. This heterobifunctional linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Data

This compound is a molecule featuring a terminal alkyne group (propargyl) and a methanesulfonyl (mesyl) ester, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation strategies. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the mesyl group is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG4 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]

PropertyValueSource
CAS Number 173205-72-6N/A
Molecular Formula C₁₂H₂₂O₇SPubChem
Molecular Weight 310.37 g/mol PubChem
Appearance LiquidFluorochem
Purity ≥95%BroadPharm
Boiling Point 432.8 °CFluorochem
Density 1.179 g/mLFluorochem
Storage Conditions -20°CBroadPharm

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for covalently linking different molecular entities. Its primary applications lie in the construction of complex biomolecules for therapeutic and research purposes.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies. The mesyl group can react with nucleophilic residues on the antibody (e.g., lysine (B10760008) or cysteine side chains), and the alkyne group can then be used to conjugate an azide-modified drug payload via click chemistry. This allows for the targeted delivery of potent drugs to cancer cells.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central linker connecting a ligand that binds to the target protein and another ligand that binds to an E3 ligase. The flexibility and hydrophilicity of the PEG4 chain can be crucial for optimal ternary complex formation and subsequent protein degradation.

  • Bioconjugation and Surface Modification: The linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules. For instance, the mesyl group can be used to immobilize the linker on a surface, leaving the propargyl group available for the subsequent attachment of a molecule of interest via click chemistry.

Experimental Protocols

The following are detailed methodologies for the two primary types of reactions involving this compound. These are generalized protocols and may require optimization for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO) to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to your desired final concentration in PBS.

    • Add this compound to the reaction mixture at a 1.1 to 2-fold molar excess over the azide.

    • Add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to the reaction mixture to a final concentration of 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol describes the reaction of the mesyl group of this compound with a thiol-containing molecule, such as a cysteine residue in a protein.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with accessible cysteine residues)

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary

  • DMSO or other suitable organic solvent

Procedure:

  • Preparation of Reactants:

    • If working with a protein, ensure that the cysteine residues are reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Dissolve this compound in DMSO to a final concentration of 100 mM.

  • Reaction Setup:

    • In a reaction vessel, dissolve the thiol-containing molecule in the phosphate buffer.

    • Add the this compound solution to the reaction mixture. A 10- to 50-fold molar excess of the linker over the thiol is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 2-24 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess linker.

    • Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted linker and quenching agent.

Visualizing Workflows and Pathways

The following diagrams illustrate the key reactions and applications of this compound.

G General Reaction Scheme of this compound cluster_0 Reactants cluster_1 Reactions cluster_2 Products This compound This compound CuAAC (Click Chemistry) CuAAC (Click Chemistry) This compound->CuAAC (Click Chemistry) Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Azide-Molecule Azide-Molecule Azide-Molecule->CuAAC (Click Chemistry) Thiol-Molecule Thiol-Molecule Thiol-Molecule->Nucleophilic Substitution Triazole-linked Conjugate Triazole-linked Conjugate CuAAC (Click Chemistry)->Triazole-linked Conjugate Thioether-linked Conjugate Thioether-linked Conjugate Nucleophilic Substitution->Thioether-linked Conjugate PROTAC_Signaling PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Molecule Target_Ligand Target_Ligand Propargyl-PEG4-Linker Propargyl-PEG4-Linker Target_Ligand->Propargyl-PEG4-Linker Target_Protein Target_Protein Target_Ligand->Target_Protein binds E3_Ligase_Ligand E3_Ligase_Ligand Propargyl-PEG4-Linker->E3_Ligase_Ligand E3_Ubiquitin_Ligase E3_Ubiquitin_Ligase E3_Ligase_Ligand->E3_Ubiquitin_Ligase binds Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ubiquitin_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

An In-Depth Technical Guide to Propargyl-PEG4-mesyl Ester: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-mesyl ester is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal propargyl group for "click chemistry" and a reactive mesyl group for nucleophilic substitution, allows for the precise and efficient covalent attachment of diverse molecular entities. The incorporated tetraethylene glycol (PEG4) spacer enhances solubility and biocompatibility, making it an invaluable tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. It further details experimental protocols for its characterization and application in bioconjugation, and contextualizes its use within relevant signaling pathways in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl methanesulfonate, is a well-defined, monodisperse PEG linker. Its structure combines the functionalities of an alkyne and a sulfonate ester, separated by a hydrophilic PEG chain.

Below is a summary of its key physicochemical properties:

PropertyValueReference
CAS Number 1233816-83-5N/A
Molecular Formula C12H22O7SN/A
Molecular Weight 310.36 g/mol N/A
Appearance Liquid[1]
Purity Typically ≥98%[1]
Boiling Point 432.8 °C[1]
Relative Density 1.179[1]
Solubility Soluble in water, DMSO, DCM, DMF[2]
Storage Recommended at -20°C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The first step involves the propargylation of one of the terminal hydroxyl groups, followed by the mesylation of the other.

Detailed Experimental Protocol

Step 1: Synthesis of O-(prop-2-yn-1-yl)tetraethylene glycol (Propargyl-PEG4-alcohol)

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0°C and add propargyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding deionized water.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Propargyl-PEG4-alcohol.

Step 2: Mesylation of Propargyl-PEG4-alcohol

  • Materials:

    • Propargyl-PEG4-alcohol (from Step 1)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (B128534) (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure: [4][5]

    • Dissolve Propargyl-PEG4-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[4]

    • Cool the mixture to 0°C in an ice bath.[4]

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[4]

    • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.[4]

    • Quench the reaction with deionized water.[5]

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]

    • If necessary, the product can be further purified by column chromatography.

G cluster_0 Step 1: Propargylation cluster_1 Step 2: Mesylation Tetraethylene_glycol Tetraethylene Glycol Reaction_1 Propargylation Reaction Tetraethylene_glycol->Reaction_1 Propargyl_bromide Propargyl Bromide Propargyl_bromide->Reaction_1 NaH_THF NaH in THF NaH_THF->Reaction_1 Propargyl_PEG4_alcohol Propargyl-PEG4-alcohol Reaction_1->Propargyl_PEG4_alcohol Propargyl_PEG4_alcohol_2 Propargyl-PEG4-alcohol Propargyl_PEG4_alcohol->Propargyl_PEG4_alcohol_2 Reaction_2 Mesylation Reaction Propargyl_PEG4_alcohol_2->Reaction_2 Methanesulfonyl_chloride Methanesulfonyl Chloride Methanesulfonyl_chloride->Reaction_2 TEA_DCM TEA in DCM TEA_DCM->Reaction_2 Propargyl_PEG4_mesyl_ester This compound Reaction_2->Propargyl_PEG4_mesyl_ester

Synthesis workflow for this compound.

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons adjacent to the alkyne), the PEG backbone (a complex multiplet), and the mesyl group (a singlet for the methyl protons).[4] The appearance of a downfield shifted methylene proton resonance adjacent to the mesylate group confirms the successful mesylation.[4]

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the propargyl, PEG, and mesyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, with UV detection. The desired product should appear as a single major peak.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for conjugating a wide range of molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in CuAAC, a highly efficient and specific "click chemistry" reaction, with azide-functionalized molecules (e.g., proteins, peptides, small molecule drugs).[3]

General Protocol for CuAAC:

  • Materials:

    • This compound

    • Azide-functionalized molecule

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Procedure:

    • Dissolve the azide-functionalized molecule and this compound in the aqueous buffer.

    • Prepare a premix of CuSO4 and the ligand.

    • Add the CuSO4/ligand premix to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • The resulting conjugate can be purified by size-exclusion chromatography or other appropriate methods.

G Start Start: Prepare Reactants Dissolve Dissolve Azide-Molecule and this compound in Buffer Start->Dissolve Add_Premix Add Premix to Reaction Mixture Dissolve->Add_Premix Premix Prepare CuSO4/Ligand Premix Premix->Add_Premix Initiate Initiate with Sodium Ascorbate Add_Premix->Initiate React Incubate at RT (1-4 hours) Initiate->React Purify Purify Conjugate (e.g., SEC) React->Purify End End: Characterize Conjugate Purify->End

Experimental workflow for a CuAAC bioconjugation reaction.
Nucleophilic Substitution

The mesyl group is an excellent leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyls. This enables the conjugation of the linker to proteins (via lysine (B10760008) or cysteine residues), drugs, or other molecules bearing these functional groups.[3]

General Protocol for Nucleophilic Substitution with an Amine:

  • Materials:

    • This compound

    • Amine-containing molecule

    • Apolar aprotic solvent (e.g., DMF or DMSO)

    • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Procedure:

    • Dissolve the amine-containing molecule in the solvent.

    • Add DIPEA to the solution.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • The product can be purified by preparative HPLC.

Role in Targeted Drug Delivery and Signaling Pathways

This compound is particularly valuable in the construction of targeted drug delivery systems. For instance, in the development of a PROTAC, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

A relevant example is the targeting of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. A PROTAC could be designed to degrade a key kinase in this pathway, such as PI3K or mTOR.

G cluster_0 PROTAC-Mediated Degradation of a Target Kinase cluster_1 Downstream Signaling Inhibition Target_Kinase Target Kinase (e.g., PI3K, mTOR) Ternary_Complex Ternary Complex Formation Target_Kinase->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Kinase Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Kinase Proteasome->Degradation Akt Akt Degradation->Akt Prevents Activation Downstream_Effectors Downstream Effectors (e.g., GSK3β, 4E-BP1) Akt->Downstream_Effectors Phosphorylation Cell_Growth_Survival Inhibition of Cell Growth and Survival Downstream_Effectors->Cell_Growth_Survival Activation

PROTAC action on a kinase in the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and the life sciences. Its well-defined structure, bifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal linker for creating sophisticated bioconjugates and targeted therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the advancement of novel therapeutic strategies.

References

Propargyl-PEG4-mesyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-mesyl ester, a bifunctional linker crucial in bioconjugation and drug delivery systems. It details the molecule's chemical properties, functional applications, and a generalized experimental protocol for its use.

Core Molecular Data

This compound is a versatile molecule featuring a terminal alkyne group and a mesylate leaving group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential or orthogonal conjugation strategies.

PropertyValueSource
Chemical Formula C12H22O7S[1][2]
Molecular Weight 310.36 g/mol [3]
IUPAC Name 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate[1]
CAS Number 1233816-83-5[1]
Purity Typically ≥95%
Appearance Liquid[1]

Functional Characteristics and Applications

This compound's unique structure underpins its utility in several advanced biochemical applications:

  • Bifunctional Linking: The molecule possesses two distinct reactive sites. The propargyl group, with its terminal alkyne, readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[4][5] This allows for the stable and specific conjugation to molecules bearing an azide (B81097) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, enabling covalent linkage to nucleophiles such as thiols or amines.[4][5]

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous environments.[4][5] This property is particularly advantageous in biological systems, preventing aggregation and improving the pharmacokinetic profile of labeled biomolecules.

  • PROTAC Synthesis: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length and flexibility are critical for optimal ternary complex formation between the ligase, the target, and the PROTAC.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein to a small molecule using this compound. This protocol assumes a two-step process: first, the reaction of the mesylate group with a thiol on the protein, followed by a click chemistry reaction with an azide-modified small molecule.

Step 1: Thiol-Mesylate Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent by dialysis or buffer exchange.

  • Linker Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be incubated at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.

Step 2: Azide-Alkyne Click Chemistry
  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified small molecule in DMSO.

    • Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) premixed with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex with a ligand like TBTA.

  • Click Reaction: To the purified alkyne-modified protein from Step 1, add the azide-modified small molecule (1.5-5 molar equivalents relative to the protein). Subsequently, add the copper(I) catalyst solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Final Purification: Purify the final protein-small molecule conjugate using an appropriate chromatography method, such as SEC or affinity chromatography, to remove excess reagents and byproducts.

Diagrams

experimental_workflow cluster_step1 Step 1: Thiol-Mesylate Conjugation cluster_step2 Step 2: Azide-Alkyne Click Chemistry Protein_SH Protein-SH Reaction1 Nucleophilic Substitution Protein_SH->Reaction1 Propargyl_PEG4_Mesyl Propargyl-PEG4-OMs Propargyl_PEG4_Mesyl->Reaction1 Alkynated_Protein Protein-S-PEG4-Propargyl Reaction1->Alkynated_Protein Purification1 Purification (SEC/Dialysis) Alkynated_Protein->Purification1 Purified_Protein Purified Alkynated Protein Purification1->Purified_Protein Reaction2 CuAAC Click Chemistry Purified_Protein->Reaction2 Azide_Molecule Azide-Small Molecule Azide_Molecule->Reaction2 Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Reaction2 Final_Conjugate Protein-Linker-Small Molecule Reaction2->Final_Conjugate Purification2 Final Purification Final_Conjugate->Purification2 signaling_pathway cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

The Role of PEGylated Linkers in Revolutionizing Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Drug Efficacy and Safety

The advent of PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEGylated linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.[1][2][3]

The Core Principles of PEGylation in Drug Delivery

PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs.[2][4][5][6] The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2]

  • Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[1][7]

  • Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2][8]

  • Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers like pH or enzyme concentrations.

Types of PEGylated Linkers and Their Applications

The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.

  • Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.

  • Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).

  • Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like Antibody-Drug Conjugates (ADCs).[9]

  • Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The payload is released upon degradation of the antibody backbone.[10]

Quantitative Impact of PEGylation on Drug Performance

The benefits of PEGylation are not merely qualitative. The following tables summarize the quantitative improvements observed in key drug performance parameters.

Table 1: Enhancement of Drug Half-Life through PEGylation
Therapeutic AgentNative Half-LifePEGylated Half-LifeFold IncreaseReference
Adenosine Deaminase (ADA)A few minutes48-72 hours>1000[4]
Filgrastim (G-CSF)3.5 - 3.8 hours42 hours~11-12[4]
Recombinant Factor VIII12 hours13.4 - 14.7 hours~1.1-1.2[4]
Interferon-α-5-10 fold longer than native5-10[1]
rhTIMP-11.1 hours28 hours~25[5][6]
Table 2: Improvement of Drug Solubility with PEG Linkers
Poorly Soluble DrugCarrierSolubility EnhancementReference
SimvastatinPEG 12000Significant increase (24.83 µg/mL vs 8.74 µg/mL for intact drug)[7]
NimesulidePEG 4000 / PEG 60003.2 to 3.7-fold increase in dissolution after 15 minutes
Saxagliptine hydrochloridePEG 4000Cumulative release of 99.49% vs 35.82% for pure drug
ProbucolLA-PEG84614.3% increase in 1% concentration[11]
CiprofloxacinLA-PEG562.7% increase in 2% concentration[11]
Unmodified [68Ga]Ga-Flu-1PEG8LogD7.4 value decreased from -2.64 to -4.23, indicating enhanced water solubility.[12]
Table 3: Reduction in Immunogenicity of PEGylated Biologics
BiologicPEGylation StrategyObserved Reduction in ImmunogenicityReference
L-asparaginase (Oncaspar®)Covalent attachment of PEGReduces hypersensitivity reactions in leukemia patients.[1]
Certolizumab pegol40 kDa branched PEGDesigned to reduce immunogenicity, though some patients still develop anti-drug antibodies.[8]
General Therapeutic ProteinsMasking of antigenic epitopesPEGylation can shield immunogenic protein epitopes from the immune system.[1]
Plegridy® (PEGylated Interferon beta-1a)-Decrease in neutralizing antibody incidence compared to non-PEGylated Avonex®.

Signaling Pathways and Experimental Workflows

The targeted nature of many modern therapeutics means that understanding their interaction with cellular signaling pathways is crucial. PEGylated linkers play a vital role in delivering drugs to these pathways.

Signaling Pathway: PEGylated Interferon and the Wnt/β-catenin Pathway

PEGylated interferon (Peg-IFN) has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in hepatocellular carcinoma. This inhibition is mediated by the upregulation of the nuclear export factor RanBP3, leading to the nuclear export of β-catenin and subsequent downregulation of its transcriptional activity.

G Mechanism of Wnt Pathway Inhibition by PEG-Interferon peg_ifn PEG-Interferon ifnar IFNAR peg_ifn->ifnar binds ranbp3 RanBP3 (Nuclear Export Factor) ifnar->ranbp3 upregulates beta_catenin_n Nuclear β-catenin ranbp3->beta_catenin_n promotes export ranbp3->beta_catenin_n inhibits nuclear accumulation beta_catenin_c Cytoplasmic β-catenin beta_catenin_n->beta_catenin_c tcf_lef TCF/LEF beta_catenin_n->tcf_lef activates wnt_target_genes Wnt Target Genes (e.g., Cyclin D1) tcf_lef->wnt_target_genes promotes transcription proliferation Cell Proliferation wnt_target_genes->proliferation drives

Mechanism of Wnt Pathway Inhibition by PEG-Interferon
Signaling Pathway: Targeting the PI3K/mTOR Pathway in Cancer Therapy

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] PEGylated nanoparticles and other drug delivery systems are being developed to deliver inhibitors that target key components of this pathway, such as PI3K and mTOR itself.[14][][16][17]

G Targeting the PI3K/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtorc1 mTORC1 akt->mtorc1 mtorc2 mTORC2 akt->mtorc2 cell_growth Cell Growth & Proliferation mtorc1->cell_growth survival Cell Survival mtorc2->survival peg_drug PEGylated Inhibitor peg_drug->pi3k inhibits peg_drug->mtorc1 inhibits

Targeting the PI3K/mTOR Signaling Pathway
Experimental Workflow: Preclinical Development of a PEGylated Therapeutic

The preclinical development of a PEGylated drug follows a structured workflow to ensure safety and efficacy before clinical trials.

G Preclinical Development Workflow for a PEGylated Drug cluster_0 Formulation & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Regulatory Submission drug_selection Active Drug Selection linker_design PEG Linker Design & Synthesis drug_selection->linker_design conjugation PEGylation (Conjugation) linker_design->conjugation purification Purification conjugation->purification characterization Characterization (e.g., SEC, SDS-PAGE) purification->characterization stability Stability Assays characterization->stability binding Target Binding Affinity stability->binding cell_based Cell-based Assays (Potency, Cytotoxicity) binding->cell_based pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd efficacy Efficacy Studies (Animal Models) pk_pd->efficacy toxicology Toxicology & Safety Pharmacology efficacy->toxicology ind IND-Enabling Studies toxicology->ind submission IND Submission ind->submission

Preclinical Development Workflow for a PEGylated Drug
Experimental Workflow: Antibody-Drug Conjugate (ADC) Production with a PEG Linker

The production of an ADC is a multi-step process that requires precise control over each reaction to ensure a homogenous and effective final product.[18][19]

G ADC Production Workflow with PEG Linker mAb_production Monoclonal Antibody (mAb) Production & Purification mAb_modification mAb Modification (e.g., Reduction of Disulfides) mAb_production->mAb_modification conjugation Conjugation Reaction (mAb + Linker-Payload) mAb_modification->conjugation linker_payload_synthesis Linker-Payload Synthesis (e.g., Maleimide-PEG-Drug) linker_payload_synthesis->conjugation purification Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification characterization ADC Characterization (DAR, Purity, Potency) purification->characterization formulation Final Formulation characterization->formulation

ADC Production Workflow with PEG Linker

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments involving PEGylated linkers.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker

This protocol describes the non-specific conjugation of an NHS-ester activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated (e.g., Bovine Serum Albumin)

  • NHS-Ester PEG reagent

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester PEG reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE and Size Exclusion Chromatography (see Protocols 3 and 4) to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Linker

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a free thiol group (e.g., a cysteine residue) on a protein.

Materials:

  • Protein with at least one free thiol group

  • Maleimide-PEG reagent

  • Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in the reaction buffer to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG reagent to the protein solution. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted PEG reagent by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE and Size Exclusion Chromatography (see Protocols 3 and 4) to confirm conjugation and assess purity.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE is used to visualize the increase in molecular weight of a protein after PEGylation.

Materials:

  • Polyacrylamide gels (appropriate percentage to resolve the native and PEGylated protein)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix a small aliquot of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein with sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Compare the migration of the PEGylated protein to the native protein. A successful PEGylation will result in a band shift to a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the distribution of bands.

Protocol 4: Characterization of PEGylated Conjugates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is used to assess the purity of a PEGylated conjugate and detect any aggregation.[20][21]

Materials:

  • SEC column with an appropriate molecular weight separation range

  • HPLC or FPLC system

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Native protein and purified PEGylated protein samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the native protein and the purified PEGylated protein onto the column.

  • Chromatographic Separation: Run the mobile phase at a constant flow rate to elute the proteins. Larger molecules will elute earlier than smaller molecules.

  • Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Compare the chromatograms of the native and PEGylated proteins. The PEGylated protein should elute earlier (at a shorter retention time) than the native protein due to its larger hydrodynamic radius. The peak shape and the presence of any additional peaks can be used to assess the purity and the extent of aggregation of the conjugate.

Conclusion

PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to tailor the properties of these linkers provides a powerful platform for optimizing drug performance across a wide range of therapeutic modalities. As research continues to advance, we can expect to see even more innovative applications of PEGylated linkers, further revolutionizing the landscape of medicine.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG4-Mesyl Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-mesyl ester is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive functionalities: a propargyl group and a mesyl ester.

The terminal alkyne of the propargyl group enables covalent modification with azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile conjugation to primary and secondary amines, thiols, or hydroxyls found on proteins, peptides, and other biomolecules. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes non-specific binding of the resulting conjugate.

These application notes provide detailed protocols for a sequential, two-step conjugation strategy involving an initial nucleophilic substitution reaction followed by a copper-catalyzed click chemistry reaction.

Data Presentation

The following tables summarize the key quantitative parameters for the sequential conjugation reactions. The data presented are representative values based on typical reaction efficiencies for nucleophilic substitution on PEG-mesylates and copper-catalyzed azide-alkyne cycloadditions. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Nucleophilic Substitution

ParameterConditionTypical Yield (%)
Reactants
This compound1.5 - 5.0 molar equivalents-
Amine-containing substrate (e.g., peptide)1.0 molar equivalent-
Solvent Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)-
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 molar equivalents)-
Temperature Room Temperature (20-25 °C)75 - 90%
Reaction Time 4 - 16 hours-

Table 2: Representative Reaction Conditions and Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterConditionTypical Yield (%)
Reactants
Propargylated Substrate (from Step 1)1.0 molar equivalent-
Azide-containing molecule1.1 - 1.5 molar equivalents-
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 0.2 molar equivalents-
Sodium Ascorbate (B8700270)0.5 - 1.0 molar equivalents-
Ligand (e.g., THPTA or TBTA)0.2 - 0.5 molar equivalents-
Solvent Phosphate-Buffered Saline (PBS) / DMSO co-solvent-
Temperature Room Temperature (20-25 °C)85 - 98%
Reaction Time 1 - 4 hours-

Experimental Protocols

Protocol 1: Nucleophilic Substitution of an Amine-Containing Molecule with this compound

This protocol describes the conjugation of this compound to a molecule containing a primary or secondary amine, such as a peptide or a small molecule ligand.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Substrate: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Linker: Dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification: Upon completion, quench the reaction by adding a small amount of water. Purify the propargylated product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between the propargylated molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • Propargylated substrate (from Protocol 1)

  • Azide-containing molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Size-exclusion chromatography (SEC) or RP-HPLC system for purification

Procedure:

  • Preparation of Reactants: Dissolve the propargylated substrate (1.0 equivalent) in PBS. Dissolve the azide-containing molecule (1.2 equivalents) in DMSO.

  • Reaction Mixture Assembly: In a reaction vessel, combine the solution of the propargylated substrate with the solution of the azide-containing molecule. Adjust the final DMSO concentration to be less than 10% (v/v) if working with sensitive biomolecules.

  • Preparation of Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution (0.1 equivalents) with the THPTA stock solution (0.2 equivalents). Let it stand for 2 minutes.

  • Initiation of Click Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2 hours. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the final conjugate using an appropriate method such as SEC to remove excess reagents or RP-HPLC for higher resolution separation.

  • Characterization: Characterize the purified conjugate by LC-MS and other relevant analytical techniques to confirm its identity, purity, and integrity.

Mandatory Visualizations

Caption: Sequential reaction workflow for bioconjugation.

G start Start dissolve_amine Dissolve amine-containing substrate in anhydrous DMF start->dissolve_amine add_base Add DIPEA dissolve_amine->add_base add_linker Add this compound add_base->add_linker react_ns Incubate at RT for 12h add_linker->react_ns purify_ns Purify propargylated molecule by RP-HPLC react_ns->purify_ns dissolve_reactants_cc Dissolve propargylated molecule and azide-molecule in PBS/DMSO purify_ns->dissolve_reactants_cc add_catalyst Add CuSO4/THPTA and Sodium Ascorbate dissolve_reactants_cc->add_catalyst react_cc Incubate at RT for 2h add_catalyst->react_cc purify_cc Purify final conjugate by SEC or RP-HPLC react_cc->purify_cc end End purify_cc->end

Caption: Detailed experimental workflow.

Application Notes and Protocols for Propargyl-PEG4-Mesyl Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG4-mesyl ester is a bifunctional linker designed for ADC development, featuring a propargyl group for "click chemistry" attachment of a drug payload and a mesyl ester group for covalent attachment to the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of ADCs.

Properties of this compound

This compound is a heterobifunctional linker with the following key features:

  • Propargyl Group: A terminal alkyne group that enables the attachment of an azide-modified drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These "click chemistry" reactions are highly efficient and bioorthogonal.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that increases the aqueous solubility of the linker and the final ADC, which can help to prevent aggregation.[1][5] The PEG spacer can also create steric hindrance, potentially reducing aggregation at high drug-to-antibody ratios (DAR).[1]

  • Mesyl Ester Group: A methanesulfonyl ester that acts as a good leaving group in nucleophilic substitution reactions, allowing for covalent attachment to nucleophilic amino acid residues on the antibody.[6]

PropertyValueReference
Molecular Formula C10H18O6S[1]
Molecular Weight 266.3 g/mol [1]
Appearance Liquid[3]
Solubility Soluble in water, DMSO, DMF[1]
Storage -20°C[1]

Experimental Protocols

I. Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to a monoclonal antibody. The primary targets for the mesyl ester group are nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. The reaction conditions, particularly pH, are critical for achieving efficient and selective conjugation. Lysine residues are generally targeted at a pH of 8.0-9.0 to ensure the amino group is deprotonated and thus nucleophilic. Cysteine residues, with a lower pKa, can be targeted at a slightly lower pH of 7.0-8.0. It is important to note that side reactions with other nucleophilic residues like histidine and tyrosine are possible, and optimization of the reaction conditions is recommended for each specific antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: PBS or Borate buffer (50 mM, pH 8.5)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal reaction time and temperature should be determined empirically.

  • Reaction Quenching:

    • Add the Quenching Reagent to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting propargyl-functionalized antibody from excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • The degree of linker incorporation can be assessed by techniques such as MALDI-TOF mass spectrometry or by reacting the propargyl group with an azide-containing fluorescent dye followed by UV-Vis spectroscopy.

II. Drug Payload Conjugation via Click Chemistry

This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition to conjugate an azide-functionalized payload to the propargyl-modified antibody.

Materials:

  • Propargyl-functionalized antibody

  • Azide-functionalized drug payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.

    • Prepare a 10 mM stock solution of the azide-functionalized drug payload in DMSO or another suitable solvent.

  • Conjugation Reaction:

    • In a reaction tube, combine the propargyl-functionalized antibody with a 5- to 10-fold molar excess of the azide-functionalized drug payload.

    • Prepare the copper catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the copper catalyst premix to the antibody-drug mixture to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC using SEC or dialysis to remove unreacted payload and catalyst components.

    • Characterize the final ADC as described in Section III.

Materials:

  • Propargyl-functionalized antibody

  • Azide-functionalized drug payload containing a strained alkyne (e.g., DBCO, BCN)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the strained alkyne-functionalized drug payload in DMSO or another suitable solvent.

  • Conjugation Reaction:

    • Combine the propargyl-functionalized antibody with a 3- to 5-fold molar excess of the strained alkyne-functionalized drug payload.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC using SEC or dialysis.

    • Characterize the final ADC as described in Section III.

III. Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[7][8][9]

Protocol: DAR Determination by HIC-HPLC

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DARs.

    • Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[8]

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[10][11][12]

Protocol: MTT Assay

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

Table 1: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG4-Alkyne Linkers

AntibodyPayloadConjugation ChemistryAverage DARReference
TrastuzumabMMAEThiol-Maleimide3.5 - 4.0[5]
Anti-Trop2MMAECysteine-Maleimide~4.0[5]
Anti-HER2AuristatinSPAAC~2.0[5]

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with PEG-Alkyne Linkers

ADCTarget Cell Line (Antigen-Positive)Control Cell Line (Antigen-Negative)IC50 (nM)Reference
Anti-HER2-MMAESK-BR-3 (HER2+++)MCF7 (HER2+)0.5 - 5[]
Anti-Trop2-MMAEBxPC-3 (Trop2+)HCT116 (Trop2-)1 - 10[5]

Visualizations

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_characterization Characterization mAb Monoclonal Antibody modified_mAb Propargyl-functionalized Antibody mAb->modified_mAb Mesyl Ester Reaction (pH 8.0-9.0) linker This compound linker->modified_mAb adc Antibody-Drug Conjugate modified_mAb->adc CuAAC or SPAAC payload Azide-Payload payload->adc dar DAR Determination (HIC/MS) adc->dar cytotoxicity In Vitro Cytotoxicity (IC50) adc->cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

References

Application Notes and Protocols for Bioconjugation Techniques Using Alkyne-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Alkyne-PEG Linkers in Bioconjugation

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, or nucleic acids, is a cornerstone of modern biotechnology and medicine.[1] Among the most versatile tools in this field are Polyethylene Glycol (PEG) linkers, which are biocompatible, FDA-approved polymers known for enhancing the properties of bioconjugates.[1][2] PEGylation, the attachment of PEG chains, can improve the solubility and stability of molecules, extend their circulation half-life, and reduce immunogenicity.[1][2][3]

The incorporation of a terminal alkyne group into a PEG linker unlocks the ability to perform highly efficient and specific "click chemistry" reactions.[][5] These bioorthogonal reactions can proceed in complex biological environments with minimal side products, making alkyne-PEG linkers ideal for creating well-defined bioconjugates for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to advanced imaging agents and targeted drug delivery systems.[][6][7] The two predominant click chemistry methods utilized with alkyne-PEG linkers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][]

Core Bioconjugation Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and reliable method for covalently linking a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted triazole ring.[9][10] This reaction exhibits fast kinetics and high specificity, allowing it to be performed in aqueous buffers over a wide pH range.[10] The primary drawback is the requirement for a copper(I) catalyst, which can be cytotoxic, potentially limiting its application in living systems without the use of chelating ligands to minimize copper exposure.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst.[][13] This method utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the high ring strain.[7][][13] The reaction is highly selective and biocompatible, making it the preferred choice for applications involving live cells or in vivo studies.[7][13] The resulting triazole linkage is exceptionally stable.[13] The inclusion of a PEG spacer in the linker can also enhance the reaction kinetics of SPAAC.[7]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Alkyne-PEG linkers enable the precise attachment of potent cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The PEG spacer helps to control the drug-to-antibody ratio (DAR) and improves the pharmacokinetic profile of the ADC.

  • Drug Delivery and PEGylation: PEGylating drugs with alkyne-functionalized PEG increases their solubility, stability, and circulation time while reducing immune responses.[1][6] This leads to improved therapeutic efficacy and reduced dosing frequency.[11]

  • PROTAC Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers are used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[7][14]

  • Surface Modification and Imaging: Alkyne-PEG linkers are used to modify surfaces to improve biocompatibility and reduce non-specific protein binding.[6] They are also employed for labeling and tracking cells and other biomolecules in imaging applications.[6][14]

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions can be quantified by several parameters. The tables below summarize key data for reaction conditions and characterization of conjugates.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[11] None (Copper-free)[13]
Biocompatibility Potentially cytotoxic due to copper; requires ligands (e.g., TBTA) for in vivo use[11] Highly biocompatible; ideal for live-cell and in vivo applications[7][13]
Reaction Time Generally fast; can be minutes to a few hours[10][15] Varies with strained alkyne; typically 2-24 hours[13]
Typical Molar Excess 2-fold molar excess of PEG-alkyne to protein has been shown to be effective[11] 2 to 20-fold molar excess of linker to biomolecule[13][14]

| Reaction Environment | Aqueous buffers (pH 4-11), organic solvents[10] | Physiological conditions (aqueous buffers, pH 7.4)[7][13] |

Table 2: Example Characterization Data for an Antibody-Drug Conjugate

Parameter Analytical Method Result Reference
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) 1.9
DAR Distribution Hydrophobic Interaction Chromatography (HIC) DAR0: 5%, DAR2: 95%
Conjugation Confirmation Mass Spectrometry Mass increase corresponding to the attached linker and payload

| Purity Analysis | Size-Exclusion Chromatography (SEC) | Removal of unreacted linker and aggregation assessment |[3] |

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the general workflow and chemical reactions involved in bioconjugation with alkyne-PEG linkers.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 1. Prepare Biomolecule (e.g., Azide-Modified Antibody in PBS) r1 3. Mix Reactants (Add linker to biomolecule solution) p1->r1 p2 2. Prepare Linker Solution (e.g., BCN-PEG-Alkyne in DMSO) p2->r1 r2 4. Incubate (e.g., 2-4 hours at 25°C) r1->r2 u1 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) r2->u1 c1 6. Characterize Product (Mass Spec, HIC, SEC-HPLC) u1->c1

Caption: General experimental workflow for bioconjugation.

Caption: Reaction scheme for CuAAC click chemistry.

Caption: Reaction scheme for SPAAC click chemistry.

Detailed Experimental Protocols

Protocol 1: Site-Specific Antibody Modification via SPAAC

This protocol describes a two-step process: first, the enzymatic introduction of an azide group onto an antibody, and second, the conjugation of a BCN-PEG-alkyne linker via copper-free click chemistry.

Part A: Enzymatic Installation of Azide Handle

  • Materials:

    • Antibody (e.g., Trastuzumab) in PBS

    • Enzyme: Gal-T1(Y289L)

    • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

    • Protein A affinity column

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure:

    • In a reaction tube, combine the antibody with the Gal-T1(Y289L) enzyme.

    • Add UDP-GalNAz to a final concentration of 1 mM.

    • Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.

    • Purify the resulting azide-modified antibody using a Protein A affinity column to remove the enzyme and excess reagents.

    • Perform a buffer exchange into PBS, pH 7.4, using a desalting column.

    • Characterization: Confirm successful azide incorporation via mass spectrometry; an increase in mass corresponding to the GalNAz moiety should be observed.

Part B: SPAAC Reaction with BCN-PEG-Alkyne Linker

  • Materials:

    • Azide-modified antibody (from Part A) at 5 mg/mL in PBS, pH 7.4

    • BCN-PEG-alkyne linker (dissolved in DMSO to a 10 mM stock solution)

    • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

    • Size-Exclusion Chromatography (SEC) column

    • Centrifugal filter device (e.g., 30 kDa MWCO)

  • Procedure:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Slowly add a 5-10 molar excess of the BCN-PEG-alkyne stock solution to the antibody solution while gently mixing. Ensure the final DMSO concentration does not exceed 10% (v/v).[14]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. Note: Incubation times may require optimization and can range from 2 to 24 hours.[13][14]

    • Remove the excess, unreacted BCN-PEG-alkyne linker using a size-exclusion chromatography (SEC) column suitable for antibody purification, using PBS as the mobile phase.

    • Monitor the elution at 280 nm and collect the fractions corresponding to the antibody conjugate.

    • Concentrate the purified conjugate using a centrifugal filter device.

    • Characterization: Determine the final protein concentration (e.g., BCA assay) and confirm successful conjugation via mass spectrometry. Determine the Drug-to-Antibody Ratio (DAR) using HIC or RP-LC.

Protocol 2: General CuAAC PEGylation of a Protein

This protocol outlines a general method for conjugating an alkyne-PEG-NHS ester to a protein containing primary amines, followed by a CuAAC reaction with an azide-containing molecule.

Part A: Protein Labeling with Alkyne-PEG-NHS Ester

  • Materials:

    • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)[9]

    • Alkyne-PEG-NHS ester

    • Anhydrous DMSO or DMF

    • Desalting column or dialysis equipment

  • Procedure:

    • Ensure the protein is in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the reaction.[9]

    • Immediately before use, dissolve the Alkyne-PEG-NHS ester in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).[9] Do not store the stock solution as the NHS ester hydrolyzes readily.[9]

    • Add a desired molar excess of the Alkyne-PEG-NHS ester solution to the protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

    • Remove unreacted Alkyne-PEG-NHS ester by using a desalting column or through dialysis against an appropriate buffer.[9]

Part B: CuAAC "Click" Reaction

  • Materials:

    • Alkyne-labeled protein (from Part A)

    • Azide-containing molecule of interest

    • Copper(II) sulfate (B86663) (CuSO₄) solution

    • Sodium ascorbate (B8700270) solution (freshly prepared)

    • Copper-chelating ligand (e.g., TBTA) solution in DMSO

  • Procedure:

    • To the alkyne-labeled protein solution, add the azide-containing molecule.

    • Add the copper-chelating ligand (TBTA) to prevent protein precipitation and degradation.

    • In sequence, add the CuSO₄ solution followed immediately by the freshly prepared sodium ascorbate solution to initiate the reaction. The ascorbate reduces Cu(II) to the active Cu(I) species.[11]

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the final PEGylated conjugate using size-exclusion chromatography or another suitable purification method to remove the catalyst and excess reagents.

    • Characterization: Analyze the final product by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the conjugation.[16]

References

Application Notes and Protocols for Propargyl-PEG4-mesyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-mesyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group and a mesyl leaving group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for a two-step sequential or orthogonal conjugation strategy. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The mesyl group is a good leaving group in nucleophilic substitution reactions (SN2), enabling covalent linkage to nucleophiles such as thiols and amines. The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications.

These application notes provide a comprehensive guide to the use of this compound, including its chemical properties, detailed experimental protocols for its reaction with nucleophiles and for subsequent click chemistry, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Handling

This compound is a versatile reagent for introducing a propargyl group onto a molecule of interest. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C12H22O7S
Molecular Weight 310.37 g/mol
Appearance Liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
Storage Store at -20°C for long-term stability.

Handling Precautions: this compound may cause skin and eye irritation. It is recommended to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine residue in a protein)

This protocol describes the alkylation of a thiol group with this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with a cysteine residue, glutathione)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetyl-L-cysteine or dithiothreitol (B142953) (DTT)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • If the target molecule is a protein with disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 5-10 fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

    • Dissolve the thiol-containing small molecule or protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • Reaction Setup:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in an appropriate solvent such as DMSO or DMF.

    • Add a 10-50 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by LC-MS for small molecules or SDS-PAGE for proteins. A successful conjugation will result in an increase in molecular weight.

    • Once the reaction is complete, quench any unreacted this compound by adding a 5-fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine or DTT) and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) for proteins or by dialysis against an appropriate buffer. For small molecules, purification can be achieved by reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule (e.g., an azide-modified fluorescent dye, biotin, or another biomolecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper-chelating ligand (optional but recommended for biomolecules): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0, degassed.

  • Purification system: SEC, dialysis, or HPLC.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the propargyl-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

    • If using a ligand, prepare a stock solution of THPTA or TBTA (e.g., 100 mM in water or DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

    • If using a ligand, add the ligand to the reaction mixture. A final concentration of 1-5 mM is common.

    • Add the CuSO4 solution to the reaction mixture. A final concentration of 0.1-1 mM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

Application in PROTAC Synthesis

This compound is a valuable tool for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker that connects them.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of E3 Ligase Ligand cluster_1 Step 2: Click Chemistry E3_Ligand E3 Ligase Ligand (with nucleophile, e.g., -SH, -NH2) Functionalized_E3 Propargyl-PEG4-E3 Ligand E3_Ligand->Functionalized_E3 SN2 Reaction Propargyl_PEG4_Mesyl This compound Propargyl_PEG4_Mesyl->Functionalized_E3 PROTAC Final PROTAC Molecule Functionalized_E3->PROTAC CuAAC Warhead Warhead (with azide (B81097) group) Warhead->PROTAC Targeted_Protein_Degradation cluster_pathway Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome Recognition & Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Application Notes and Protocols: Propargyl-PEG4-Mesyl Ester Reactions with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for utilizing Propargyl-PEG4-mesyl ester in reactions with azides. This bifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the precise and efficient linkage of diverse molecular entities.

This compound possesses two key reactive groups: a terminal alkyne (propargyl group) and a mesylate ester. The alkyne group facilitates covalent bond formation with azide-functionalized molecules via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. The mesylate group is an excellent leaving group, susceptible to nucleophilic substitution by azides and other nucleophiles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application for the propargyl group of this linker. It forms a stable triazole linkage between the alkyne and an azide-containing molecule. The reaction is highly specific, proceeds under mild conditions, and generally gives high yields[1].

Reaction Mechanism and Workflow

The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, typically sodium ascorbate (B8700270). A ligand is often included to stabilize the Cu(I) catalyst and prevent oxidative damage to sensitive biomolecules[1]. The general workflow involves the formation of a copper acetylide intermediate, which then undergoes cycloaddition with the azide (B81097).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl-PEG4-Mesyl_Ester This compound (Alkyne) Reaction_Mixture Combine Reactants and Catalyst System in a Suitable Solvent Propargyl-PEG4-Mesyl_Ester->Reaction_Mixture Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction_Mixture CuSO4 CuSO4 (Cu(II) Source) CuSO4->Reaction_Mixture Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Reaction_Mixture Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mixture Incubation Incubate at Room Temperature Reaction_Mixture->Incubation Purification Purification of Conjugate Incubation->Purification Final_Product Triazole-Linked Conjugate Purification->Final_Product

A generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data on Reaction Conditions

The yield of the CuAAC reaction with PEGylated alkynes is influenced by several factors, including pressure, temperature, and the molar ratio of catalyst to alkyne. A study by Castillo et al. (2021) investigated the optimization of these parameters for the reaction of a methoxy-PEG-alkyne with an azide-functionalized coumarin (B35378) in supercritical CO₂[2][3]. The findings provide valuable insights into the reaction conditions for similar PEGylated systems.

RunPressure (bar)Catalyst/Alkyne Molar RatioTemperature (°C)Yield (%)
11000.13560.23
21700.13545.52
31000.53559.52
41700.53545.62
51000.14582.32
61700.14550.89
71000.54537.45
81700.54557.96
Data adapted from Castillo, J. A., et al. ACS Omega 2021, 6 (9), 6163–6171.[2][3]

The study found that optimal conditions in their system were 130 bar, a 0.5 catalyst to alkyne molar ratio, and 35°C, which resulted in a yield of 82.32% over 24 hours. Increasing the reaction time to 48 hours further increased the yield to 87.14%[2][3].

Experimental Protocol for CuAAC

This protocol is a general guideline for the CuAAC reaction in an aqueous buffer, suitable for bioconjugation applications. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing molecule and the this compound in the reaction buffer. A slight molar excess (1.1 to 2 equivalents) of the less precious component is often used.

  • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules.

  • Add the copper/ligand complex to the mixture of the alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Once the reaction is complete, it can be quenched by adding a copper chelator such as EDTA.

  • Purify the final conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove excess reagents and byproducts.

Nucleophilic Substitution of the Mesylate Group

The mesylate group of this compound is a good leaving group for Sₙ2 reactions. It can be displaced by various nucleophiles, including sodium azide, to generate an azido-PEG-propargyl molecule.

Reaction Pathway

Mesylate_Substitution Propargyl-PEG4-Mesylate Propargyl-PEG4-O-Ms Reaction_Conditions Solvent (e.g., DMF or EtOH) Heat Propargyl-PEG4-Mesylate->Reaction_Conditions Sodium_Azide NaN3 Sodium_Azide->Reaction_Conditions Propargyl-PEG4-Azide Propargyl-PEG4-N3 Reaction_Conditions->Propargyl-PEG4-Azide Sodium_Mesylate NaOMs Reaction_Conditions->Sodium_Mesylate

Nucleophilic substitution of the mesylate group with sodium azide.
Experimental Protocol for Azide Substitution

This protocol is adapted from a general procedure for the synthesis of azide-terminated PEGs from their mesylated precursors.

Materials:

Procedure:

  • Dissolve the this compound in anhydrous DMF or ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add an excess of sodium azide (typically 1.5 to 2.5 equivalents) to the solution.

  • Heat the reaction mixture with stirring. For example, refluxing in ethanol for 12 hours or heating at 60°C overnight in DMF has been reported for similar substrates[4].

  • Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine to remove residual sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Propargyl-PEG4-azide product.

Synthesis of Propargyl-PEG Precursors

For researchers wishing to synthesize their own propargyl-PEG linkers, a common method involves the reaction of a PEG-alcohol with propargyl bromide.

Experimental Protocol for Propargylation of PEG-OH

This protocol is based on the synthesis of a methoxy-PEG-alkyne.

Materials:

  • Methoxy-poly(ethylene glycol) (mPEG-OH)

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.

  • Add a solution of mPEG-OH in anhydrous THF dropwise to the sodium hydride suspension at room temperature. Stir until hydrogen gas evolution ceases (approximately 30 minutes).

  • Add propargyl bromide (typically as an 80% solution in toluene) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as precipitation or column chromatography.

References

Applications of Propargyl-PEG4-mesyl Ester in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction Propargyl-PEG4-mesyl ester is a heterobifunctional linker designed for the advanced conjugation strategies employed in modern drug delivery systems. This linker is composed of three key functional parts: a propargyl group containing a terminal alkyne, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methanesulfonyl (mesyl) ester group.[1][2] This strategic design enables a versatile two-step conjugation process, making it an invaluable tool for researchers developing sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

The mesyl group serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for the efficient covalent attachment of the linker to a drug molecule, typically via a nucleophilic functional group like an amine (-NH2) or hydroxyl (-OH).[1][3] The propargyl group provides a bio-orthogonal handle for the subsequent "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction allows the drug-linker construct to be stably and specifically conjugated to a delivery vehicle (e.g., an antibody or nanoparticle) that has been functionalized with an azide (B81097) group.[8] The intervening PEG4 spacer enhances aqueous solubility, improves pharmacokinetic properties, reduces aggregation, and can minimize the immunogenicity of the final conjugate.[4][9][10]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic payloads to monoclonal antibodies. The antibody directs the payload to a specific tumor antigen, and upon internalization, the payload is released, leading to targeted cancer cell death.

  • Targeted Nanoparticle Systems: Drugs can be conjugated to the linker and subsequently "clicked" onto the surface of azide-functionalized nanoparticles (e.g., liposomes, polymeric micelles). This approach can increase drug loading capacity and enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[8]

  • PROTAC Development: this compound is suitable for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins within cells.[5]

Quantitative Data Summary

Table 1: Representative Drug Loading and Conjugation Efficiency This table shows typical drug loading content for PEG-Doxorubicin conjugates and the impact of PEG chain length on the final drug-to-antibody ratio (DAR) in an Affibody-MMAE conjugate system.

ParameterDelivery SystemLinker/PayloadValueReference
Drug Loading PEG-Doxorubicin ConjugateGFLG/GLFG Linkers2.7 - 8.0 wt %[1]
Drug-to-Antibody Ratio (DAR) Affibody-MMAE ConjugateSMCC-PEG4k~1.0[11]
Drug-to-Antibody Ratio (DAR) Affibody-MMAE ConjugateSMCC-PEG10k~1.0[11]

Table 2: Representative In Vitro Cytotoxicity Data This table compares the cytotoxicity (IC50) of free drug versus PEG-conjugated drugs. PEGylation typically reduces in vitro cytotoxicity due to steric hindrance and controlled release, a trade-off often accepted for improved in vivo safety and pharmacokinetics.

Cell LineCompoundIC50 ValueReference
B16F10 (Melanoma)Free Doxorubicin0.24 µg/mL[1]
B16F10 (Melanoma)PEG-Doxorubicin Conjugates> 2 µg/mL[1]
NCI-N87 (HER2+)Affibody-SMCC-MMAE4.9 nM[11]
NCI-N87 (HER2+)Affibody-PEG4k-MMAE31.9 nM[11]
NCI-N87 (HER2+)Affibody-PEG10k-MMAE111.3 nM[11]

Table 3: Representative Pharmacokinetic (PK) Data This table demonstrates the significant impact of PEGylation on the circulatory half-life of a drug conjugate. Longer PEG chains generally lead to longer half-lives.

ConjugateTerminal Half-Life (t½) in vivoReference
Affibody-SMCC-MMAE1.8 h[11]
Affibody-PEG4k-MMAE4.5 h (2.5-fold increase)[11]
Affibody-PEG10k-MMAE20.1 h (11.2-fold increase)[11]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for using this compound and the mechanism of action for a relevant drug payload.

G cluster_step1 Step 1: Drug-Linker Conjugation (SN2 Reaction) cluster_step2 Step 2: Click Chemistry Conjugation (CuAAC) drug Drug with Nucleophile (e.g., R-NH2) reaction1 Reaction: + Non-nucleophilic base (e.g., DIPEA) in anhydrous polar aprotic solvent (e.g., DMF) Room Temp, 12-24h drug->reaction1 linker This compound linker->reaction1 intermediate Drug-PEG4-Propargyl Intermediate reaction1->intermediate purification1 Purification (e.g., HPLC, Column Chromatography) intermediate->purification1 purified_intermediate Purified Drug-PEG4-Propargyl purification1->purified_intermediate carrier Azide-Functionalized Carrier (e.g., Antibody-N3, Nanoparticle-N3) reaction2 Reaction: + CuSO4, Sodium Ascorbate in aqueous buffer (e.g., PBS/tBuOH) Room Temp, 4-12h carrier->reaction2 purified_intermediate->reaction2 final_conjugate Final Drug Delivery Construct (e.g., ADC, Targeted Nanoparticle) reaction2->final_conjugate purification2 Purification (e.g., SEC, Dialysis) final_conjugate->purification2

Caption: General workflow for drug conjugation using this compound.

G cluster_pathway Mechanism of Action: Topoisomerase I Inhibitor (e.g., DXd) drug DXd Payload (Delivered by ADC) stabilized_complex Stabilized Ternary Complex (Top1-DNA-DXd) drug->stabilized_complex Binds to top1 Topoisomerase I (Top1) complex Top1-DNA Cleavable Complex top1->complex dna Nuclear DNA dna->complex complex->stabilized_complex Inhibits re-ligation ssb Single-Strand Break (Reversible) complex->ssb creates replication Replication Fork Collision stabilized_complex->replication dsb Double-Strand Break (Irreversible) replication->dsb causes damage_response DNA Damage Response (ATM/ATR activation) dsb->damage_response triggers apoptosis Apoptosis (Cell Death) damage_response->apoptosis initiates

Caption: Signaling pathway for a Topoisomerase I inhibitor payload like DXd.[6][12]

Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the first step of the workflow, where a drug containing a primary or secondary amine is reacted with the mesylate end of the linker.

Materials:

  • Amine-containing drug molecule

  • This compound (CAS 173205-72-6)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • Analytical and preparative HPLC system

Procedure:

  • Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

  • Dissolution: Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add this compound (1.2 to 1.5 equivalents) to the solution.

  • Base Addition: Add DIPEA (2.0 to 3.0 equivalents) dropwise to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the methanesulfonic acid byproduct without competing in the reaction.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by analytical HPLC or LC-MS to confirm the formation of the desired Drug-PEG4-Propargyl product and consumption of starting materials.

  • Quenching & Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in a suitable solvent for purification.

  • Purification: Purify the Drug-PEG4-Propargyl conjugate using preparative reverse-phase HPLC or silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy. Lyophilize the pure fractions to obtain the product as a solid.

Protocol 2: CuAAC "Click" Conjugation of Drug-PEG4-Propargyl to an Azide-Functionalized Antibody

This protocol describes the second step, where the alkyne-functionalized drug is conjugated to an azide-modified antibody.

Materials:

  • Purified Drug-PEG4-Propargyl intermediate

  • Azide-functionalized antibody (Antibody-N3) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Degassed buffer (e.g., PBS)

  • Size Exclusion Chromatography (SEC) system or dialysis cassettes (e.g., 30 kDa MWCO) for purification

Procedure:

  • Reagent Preparation: Prepare fresh Sodium Ascorbate solution.

  • Pre-complexing (Optional but Recommended): In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions at a 1:5 molar ratio and let them sit for 2-3 minutes. This prevents antibody precipitation.

  • Reaction Setup:

    • In a reaction tube, add the Antibody-N3 solution to the desired final concentration (e.g., 5-10 mg/mL).

    • Add the Drug-PEG4-Propargyl intermediate (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is typical.

  • Initiation of Click Reaction:

    • Add the pre-complexed Copper/THPTA solution to the antibody mixture to a final concentration of ~0.5-1.0 mM Copper.

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of ~2.5-5.0 mM. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 16-24 hours. Protect the reaction from light if any components are light-sensitive.

  • Purification:

    • Remove unreacted drug-linker and copper catalyst by purifying the resulting ADC.

    • Size Exclusion Chromatography (SEC): This is the preferred method for separating the high-molecular-weight ADC from low-molecular-weight reactants.

    • Dialysis/Buffer Exchange: Alternatively, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to exchange the reaction buffer with a final formulation buffer (e.g., PBS), which will also remove small molecule impurities.

  • Characterization: Analyze the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis spectroscopy, and SEC.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG4-Mesyl Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Propargyl-PEG4-mesyl ester. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Question: My this compound is showing signs of degradation on the silica (B1680970) gel column. What can I do to prevent this?

Answer: Degradation on a standard silica gel column can be a concern for sensitive molecules. Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes lead to the hydrolysis of the mesyl group. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (B128534).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Options include:

    • Neutral Alumina: Can be a good alternative to silica gel.

    • Reverse-Phase Silica (C18): This is an excellent option for polar compounds, where the elution order is inverted.

  • Buffer the Mobile Phase: Adding a small amount of a buffer or a basic additive like triethylamine to your mobile phase can help to neutralize the acidic sites on the silica gel as the eluent passes through the column.

Question: I am having difficulty separating my this compound from polar impurities using normal-phase flash chromatography. What adjustments can I make?

Answer: Separating highly polar compounds can be challenging. Here are some adjustments to improve your separation:

  • Optimize Your Solvent System:

    • If your compound is sticking to the baseline, your eluent is likely not polar enough. Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, consider switching to a more polar solvent system, such as methanol (B129727) in dichloromethane (B109758).

    • If your compound is running too fast (high Rf value), your eluent is too polar. Decrease the proportion of the polar solvent.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then effectively elute your target compound with good separation.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica) with a partially aqueous mobile phase. This technique is well-suited for the separation of very polar compounds. A typical mobile phase would be a gradient of decreasing acetonitrile (B52724) in water.

Question: My product is streaking on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Streaking is a common issue, often caused by one of the following:

  • Sample Overload: You may be loading too much sample onto your TLC plate or column. Try diluting your sample.

  • Inappropriate Solvent: The solvent system may not be optimal for your compound. The compound might have poor solubility in the mobile phase, or it could be interacting too strongly with the stationary phase. Experiment with different solvent systems. For highly polar compounds, adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane or dichloromethane system can help.

  • Compound Ionization: If your compound has acidic or basic properties, it may be partially ionized on the silica, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can suppress this ionization and lead to sharper bands.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for a polar, small molecule like this compound are:

  • Flash Column Chromatography: A standard technique using silica gel. For this polar molecule, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol is often effective.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is well-suited for purifying polar compounds. A C18 column with a water/acetonitrile gradient is a typical setup.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can arise from starting materials or side reactions. These may include:

  • Unreacted starting materials (e.g., Propargyl-PEG4-OH).

  • Di-mesylated PEG4 (if the starting PEG was not mono-propargylated).

  • Hydrolysis product (Propargyl-PEG4-OH) if the mesylate is exposed to harsh basic conditions.

  • Residual solvents from the reaction and workup.

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical PurityTypical YieldThroughput
Flash Chromatography>95%70-90%High
Preparative RP-HPLC>98%[1][2]50-80%Low to Medium

Table 2: Example Solvent Gradients for Chromatography

Chromatography TypeStationary PhaseMobile Phase AMobile Phase BExample Gradient
Normal-Phase FlashSilica GelHexane/Ethyl Acetate (9:1)Ethyl Acetate/Methanol (9:1)0-100% B over 20 column volumes
Reverse-Phase HPLCC180.1% TFA in Water0.1% TFA in Acetonitrile5-95% B over 30 minutes[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using flash column chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Column Packing:

    • Dry-pack a glass column with silica gel (230-400 mesh).

    • Wet the column with the initial mobile phase (e.g., 100% Dichloromethane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane).

    • Gradually increase the polarity by introducing methanol into the mobile phase. A common gradient is from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis and Pooling: Analyze the fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Reverse-Phase HPLC Purification

This protocol provides a general method for purifying this compound by RP-HPLC.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • System Setup:

    • Equilibrate a C18 preparative HPLC column with the initial mobile phase.

  • Injection: Inject the prepared sample onto the column.

  • Elution:

    • Run a linear gradient from 5% to 95% Acetonitrile (both with 0.1% TFA) over a specified time (e.g., 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the product.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to remove the solvents and obtain the purified product as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Product Flash_Chromatography Flash Chromatography Start->Flash_Chromatography Initial Cleanup Purity_Check Purity Analysis (TLC, HPLC, NMR, MS) Flash_Chromatography->Purity_Check RP_HPLC Reverse-Phase HPLC RP_HPLC->Purity_Check Re-analysis Purity_Check->RP_HPLC Further Purification (if needed) Final_Product Pure this compound Purity_Check->Final_Product If >98% Pure

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_degradation Degradation on Column cluster_separation Poor Separation cluster_streaking Band Streaking Problem Purification Issue Encountered Degradation Product Degradation? Problem->Degradation Poor_Separation Poor Separation? Problem->Poor_Separation Streaking Streaking? Problem->Streaking Deactivate_Silica Deactivate Silica Degradation->Deactivate_Silica Change_Stationary_Phase Use Neutral Alumina or C18 Degradation->Change_Stationary_Phase Buffer_Mobile_Phase Add Triethylamine to Eluent Degradation->Buffer_Mobile_Phase Optimize_Solvent Optimize Solvent Gradient Poor_Separation->Optimize_Solvent Try_HILIC Consider HILIC Poor_Separation->Try_HILIC Reduce_Load Reduce Sample Load Streaking->Reduce_Load Change_Solvent Change Solvent System Streaking->Change_Solvent Add_Modifier Add Acid/Base Modifier Streaking->Add_Modifier

Caption: A troubleshooting decision tree for common purification problems.

References

Common side reactions with Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG4-mesyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a propargyl group (an alkyne) and a mesyl (methanesulfonyl) ester. The propargyl group is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules. The mesyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the conjugation to nucleophiles such as amines and thiols. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the molecule in aqueous solutions.[1][2]

Q2: What are the most common side reactions associated with the mesyl ester group?

The primary side reactions involving the mesyl ester group are:

  • Hydrolysis: The mesyl group can be hydrolyzed by water, especially at non-neutral pH, converting it to a hydroxyl group and rendering the linker inactive for nucleophilic substitution.

  • Over-alkylation of Amines: When reacting with primary or secondary amines, the initial product is a secondary or tertiary amine, respectively. These products can be more nucleophilic than the starting amine and can react with another molecule of the this compound, leading to di-alkylation or the formation of quaternary ammonium (B1175870) salts.

  • Elimination Reactions: Under basic conditions, an elimination reaction can occur, leading to the formation of an alkene, although this is generally less common for primary mesylates.

Q3: What are the common side reactions associated with the propargyl group, especially during click chemistry?

The most common side reaction involving the propargyl group during copper-catalyzed azide-alkyne cycloaddition (CuAAC) is oxidative homocoupling (Glaser coupling). This reaction leads to the formation of a di-yne byproduct from two molecules of the propargyl-PEG linker. This side reaction is promoted by the presence of oxygen and can be minimized by using a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to keep the copper catalyst in its active Cu(I) oxidation state.[3]

Q4: How can I monitor the progress of my reaction and detect potential side products?

Several analytical techniques can be used:

  • Mass Spectrometry (MALDI-TOF or LC-MS): This is a powerful tool to identify the desired product and any side products by their molecular weights. It can help detect unreacted starting materials, hydrolyzed linker, and products of over-alkylation or homocoupling.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate and to detect the presence of characteristic peaks from side products.[7][8]

  • Chromatography (HPLC, SEC): High-performance liquid chromatography (HPLC) can be used to separate and quantify the different components in the reaction mixture. Size-exclusion chromatography (SEC) is useful for separating the PEGylated product from smaller molecules like the unreacted linker.[]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate in Nucleophilic Substitution
Potential Cause Troubleshooting Suggestion
Hydrolysis of the mesyl ester Work at a neutral or slightly acidic pH if possible. Prepare and use the this compound solution promptly after dissolving it. Store the reagent under anhydrous conditions.
Suboptimal reaction conditions Optimize the reaction temperature and time. Ensure proper stoichiometry of reactants.
Steric hindrance If the nucleophile is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature.
Low reactivity of the nucleophile Ensure the nucleophile is sufficiently deprotonated to be reactive. Adjust the pH of the reaction mixture accordingly, keeping in mind the stability of the mesyl ester.
Issue 2: Presence of Multiple Products (Over-alkylation of Amines)
Potential Cause Troubleshooting Suggestion
High reactivity of the initial product Use a larger excess of the amine nucleophile to favor the mono-alkylation product. Control the stoichiometry of the this compound carefully.
Prolonged reaction time Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction.
Issue 3: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Troubleshooting Suggestion
Oxidation of the copper catalyst Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[3]
Inhibition of the catalyst Some functional groups on the substrate can coordinate with and inhibit the copper catalyst. Consider using a copper-stabilizing ligand like TBTA or THPTA.
Impure reagents Use high-purity solvents and reagents. Ensure the azide (B81097) and alkyne starting materials are pure.
Suboptimal pH The optimal pH for CuAAC is typically around 7-8. Ensure the reaction buffer is within this range.
Issue 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Presence of unreacted this compound Use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to separate the larger conjugate from the smaller unreacted linker.[][10][11][12]
Presence of hydrolyzed linker Similar to the unreacted linker, SEC or dialysis can be effective for removal.[][12]
Presence of over-alkylation or homocoupling byproducts Reversed-phase HPLC (RP-HPLC) can often separate products with different degrees of PEGylation or different structures.[]

Experimental Protocols & Workflows

General Workflow for Nucleophilic Substitution

Nucleophilic Substitution Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare Nucleophile and This compound Solutions reaction Mix Reactants and Incubate reagent_prep->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench purification Purify Product (SEC, HPLC, Dialysis) quench->purification analysis Characterize Product (MS, NMR) purification->analysis

Caption: General workflow for a nucleophilic substitution reaction.

General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare Azide and This compound Conjugate reaction Combine Reactants and Catalyst reagent_prep->reaction catalyst_prep Prepare Copper Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) catalyst_prep->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring removal Remove Copper Catalyst monitoring->removal purification Purify Product (Chromatography, Dialysis) removal->purification analysis Characterize Product (MS, NMR, IR) purification->analysis Side_Reactions start This compound mesyl_path Mesyl Group Reactivity start->mesyl_path propargyl_path Propargyl Group Reactivity start->propargyl_path hydrolysis Hydrolysis (with H2O) mesyl_path->hydrolysis Side Reaction overalkylation Over-alkylation (with excess amine) mesyl_path->overalkylation Side Reaction elimination Elimination (with base) mesyl_path->elimination Side Reaction desired_substitution Desired Nucleophilic Substitution Product mesyl_path->desired_substitution Desired Reaction homocoupling Oxidative Homocoupling (Glaser Coupling) propargyl_path->homocoupling Side Reaction desired_click Desired Click Chemistry Product propargyl_path->desired_click Desired Reaction

References

Technical Support Center: Troubleshooting Click Chemistry with Propargyl-PEG4-Mesyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-mesyl ester in their click chemistry applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two key functional groups:

  • A propargyl group (a terminal alkyne) that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2]

  • A mesyl ester group , which is an excellent leaving group for nucleophilic substitution reactions (SN2), allowing for conjugation to nucleophiles such as thiols or amines.[1]

The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the molecule in aqueous environments.[1] This linker is commonly used in bioconjugation and drug delivery to connect a molecule of interest to a biological target.[3]

Q2: What is the fundamental mechanism of the click reaction involving this linker?

The core reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of the propargyl group on the linker reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[4][5] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications.[6][7]

Q3: Could the mesyl group interfere with the click chemistry reaction?

Under standard CuAAC conditions, the mesyl group is generally stable and should not directly interfere with the cycloaddition. However, if your reaction mixture contains strong nucleophiles, there is a possibility of a competing SN2 reaction at the mesyl ester. It is crucial to consider the compatibility of all components in your reaction mixture.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of the linker, it is recommended to store it at -20°C for long-term storage. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to one month.[8]

Troubleshooting Guide

Low or No Product Yield

This is one of the most common issues encountered in click chemistry. The following sections break down potential causes and their solutions.

Problem 1: Inactive Copper Catalyst

The active catalyst in CuAAC is Copper(I). Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]

  • Solution:

    • Use a Reducing Agent: Add a reducing agent like sodium ascorbate (B8700270) to your reaction to reduce Cu(II) to Cu(I) in situ.[6]

    • Degas Solvents: Before starting the reaction, degas your solvents by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Use a Ligand: Employ a stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) from oxidation and improve catalyst performance.[4][5]

Problem 2: Reagent Quality and Stoichiometry

The purity and ratio of your reactants are critical for a successful reaction.

  • Solution:

    • Verify Reagent Purity: Ensure the purity of your this compound and your azide-containing molecule. Impurities can inhibit the catalyst or lead to side reactions.

    • Optimize Stoichiometry: While a 1:1 molar ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (1.1 to 2-fold) of one of the components (usually the less expensive or more accessible one) can drive the reaction to completion.

Problem 3: Sub-optimal Reaction Conditions

Factors such as solvent, temperature, and pH can significantly impact the reaction rate and yield.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the reaction rate. While water is often a good solvent for bioconjugation, co-solvents like DMSO, DMF, or t-BuOH can be used to improve the solubility of less polar reactants.

    • Temperature: Most click reactions proceed efficiently at room temperature.[6] However, for slow reactions due to steric hindrance, gentle heating (e.g., 37-50°C) may be beneficial.

    • pH: The optimal pH for CuAAC is typically between 4 and 12.[6] For bioconjugation, a pH of 7-8 is commonly used.

ParameterRecommended RangeNotes
Alkyne:Azide Ratio 1:1 to 1:2 (or 2:1)A slight excess of one reagent can improve yield.
Copper Catalyst 1-10 mol%Higher concentrations may be needed for difficult reactions.
Reducing Agent 2-5 equivalents to Cu(II)Ensure complete reduction of the copper catalyst.
Ligand 1-5 equivalents to CopperPre-mixing the ligand and copper salt is recommended.
Temperature Room Temperature to 50°CHigher temperatures can accelerate sterically hindered reactions.
pH 7.0 - 8.0Optimal for most bioconjugation reactions.

Table 1: Recommended Reaction Condition Ranges for CuAAC.

Presence of Side Products and Difficult Purification

The appearance of unexpected spots on a TLC or peaks in an LC-MS, along with challenges in purification, can indicate side reactions or issues with product isolation.

Problem 4: Alkyne Homocoupling (Glaser Coupling)

A common side reaction is the oxidative homocoupling of the terminal alkyne, leading to the formation of a dimer. This is often observed in the presence of oxygen and copper.

  • Solution:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.

    • Sufficient Reducing Agent: Ensure an adequate amount of reducing agent is present to keep the copper in the +1 oxidation state.

    • Purification: The homodimer can often be separated from the desired product by reversed-phase HPLC (RP-HPLC) due to differences in polarity and size.

Problem 5: Difficult Purification of PEGylated Product

PEG-containing compounds can be challenging to purify using standard silica (B1680970) gel chromatography due to their polarity and tendency to streak.

  • Solution:

    • Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated molecules, providing good separation based on hydrophobicity.

    • Size-Exclusion Chromatography (SEC): For larger bioconjugates, SEC can be used to separate the product from smaller unreacted molecules.

    • Liquid-Liquid Extraction: For smaller molecules, a carefully chosen biphasic solvent system can be used to extract the product.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific molecules.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-containing molecule: 10 mM in a suitable solvent (e.g., water, DMSO, or a buffer).

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule (e.g., 1 equivalent).

    • Add the this compound stock solution (e.g., 1.1 equivalents).

    • Add the THPTA ligand stock solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ stock solution (e.g., 0.1 equivalents).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 2-5 equivalents relative to copper).

    • Vortex the mixture gently.

    • If necessary, flush the headspace of the tube with an inert gas and seal it.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Monitoring and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the final product using an appropriate method such as RP-HPLC or SEC.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting a failed click chemistry reaction.

TroubleshootingWorkflow start Low or No Product Yield check_catalyst 1. Check Copper Catalyst Activity start->check_catalyst check_reagents 2. Verify Reagent Integrity and Stoichiometry check_catalyst->check_reagents No Issue catalyst_issue Inactive Catalyst (Oxidized to Cu(II)) check_catalyst->catalyst_issue Issue Found check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions No Issue reagent_issue Degraded Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Issue Found side_reactions 4. Investigate Side Reactions check_conditions->side_reactions No Issue conditions_issue Sub-optimal Conditions check_conditions->conditions_issue Issue Found success Successful Reaction side_reactions->success No Issue side_reactions_issue Presence of Side Products (e.g., Homodimerization) side_reactions->side_reactions_issue Issue Found catalyst_solution Solution: - Add Sodium Ascorbate - Degas Solvents - Use a Ligand (THPTA) catalyst_issue->catalyst_solution catalyst_solution->success reagent_solution Solution: - Use Fresh, High-Purity Reagents - Verify Concentrations - Optimize Alkyne:Azide Ratio reagent_issue->reagent_solution reagent_solution->success conditions_solution Solution: - Screen Solvents - Adjust Temperature - Optimize pH conditions_issue->conditions_solution conditions_solution->success side_reactions_solution Solution: - Use Inert Atmosphere - Optimize Purification (RP-HPLC) side_reactions_issue->side_reactions_solution side_reactions_solution->success

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

References

How to improve solubility of Propargyl-PEG4-mesyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Propargyl-PEG4-mesyl ester and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG4 moiety in this compound?

A1: The polyethylene (B3416737) glycol (PEG) component, in this case, a chain of four ethylene (B1197577) glycol units, is incorporated to increase the hydrophilic nature of the molecule. This enhancement in hydrophilicity is intended to improve the solubility of the compound, particularly in aqueous environments.[1]

Q2: In which solvents is this compound generally soluble?

Q3: Why is my this compound conjugate exhibiting poor solubility in an aqueous buffer?

A3: Although the PEG linker enhances water solubility, the overall solubility of the final conjugate is determined by the physicochemical properties of both the linker and the conjugated molecule. If your conjugate is highly hydrophobic, it may counteract the solubilizing effect of the PEG4 chain, leading to poor aqueous solubility.

Q4: Can organic co-solvents be used to dissolve my conjugate?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as DMSO or DMF are excellent for initially dissolving the conjugate to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer. It is crucial to add the concentrated organic stock solution to the aqueous buffer slowly with stirring to prevent precipitation. The final concentration of the organic co-solvent should be kept to a minimum (ideally less than 5% v/v) to avoid potential interference with subsequent biological experiments.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution of the conjugate into an aqueous buffer.

This is a common issue when the conjugate has poor aqueous solubility. The following steps can help troubleshoot this problem.

start Precipitate observed upon dilution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease the final concentration of the conjugate. check_concentration->reduce_concentration Yes check_cosolvent Is the percentage of organic co-solvent too low? check_concentration->check_cosolvent No reduce_concentration->check_cosolvent success Conjugate is soluble reduce_concentration->success If successful increase_cosolvent Increase the percentage of the organic co-solvent (e.g., from 1% to 5%). check_cosolvent->increase_cosolvent Yes check_buffer Is the buffer pH and ionic strength optimal? check_cosolvent->check_buffer No increase_cosolvent->check_buffer increase_cosolvent->success If successful optimize_buffer Optimize buffer conditions (pH, salt concentration). check_buffer->optimize_buffer No use_sonication Have you tried sonication? check_buffer->use_sonication Yes optimize_buffer->use_sonication optimize_buffer->success If successful apply_sonication Briefly sonicate the solution to aid dissolution. use_sonication->apply_sonication No use_sonication->success Yes apply_sonication->success failure Still insoluble, consider alternative strategies. apply_sonication->failure If still insoluble start Incomplete dissolution (oily appearance) protocol_selection Select Solubilization Protocol start->protocol_selection protocol1 Protocol 1: Direct Dissolution in Aqueous Buffer protocol_selection->protocol1 protocol2 Protocol 2: Co-Solvent Method protocol_selection->protocol2 evaluate_p1 Does the conjugate have ionizable groups? protocol1->evaluate_p1 prepare_stock Prepare a high-concentration stock in an organic solvent (DMSO/DMF). protocol2->prepare_stock adjust_ph Adjust pH of the buffer. evaluate_p1->adjust_ph Yes use_p2 Use Protocol 2. evaluate_p1->use_p2 No success Homogeneous solution achieved adjust_ph->success dilute Slowly add the stock solution to the stirring aqueous buffer. prepare_stock->dilute observe Observe for precipitation. dilute->observe observe->success No precipitate failure Precipitation occurs observe->failure Precipitate failure->use_p2 Try optimizing Protocol 2 parameters

References

Propargyl-PEG4-mesyl ester stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-mesyl ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It comprises three key components:

  • A propargyl group , which contains a terminal alkyne. This group is commonly used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form a stable triazole linkage with azide-modified molecules.

  • A polyethylene glycol (PEG)4 spacer , which is a short, hydrophilic chain of four ethylene (B1197577) glycol units. The PEG spacer enhances the solubility of the molecule in aqueous solutions, reduces aggregation, and provides a flexible bridge between the two reactive ends.[1]

  • A mesyl (methanesulfonyl) ester , which functions as an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the covalent attachment of the linker to nucleophiles such as amines, thiols, or hydroxyl groups on a target molecule.

Its primary applications are in bioconjugation and chemical biology, where it is used to link biomolecules (like proteins, peptides, or antibodies) to other molecules (such as drugs, fluorescent dyes, or other biomolecules).[4]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling conditions:

  • Storage Temperature: Store at -20°C for long-term stability.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For preparing solutions, use anhydrous solvents. If making a stock solution in a solvent like DMSO or DMF, cap the vial with a septum and use a syringe to dispense the liquid to minimize exposure to air.[7]

Q3: How does the mesyl group's reactivity influence experimental design?

The mesyl group is a highly reactive leaving group, making the ester susceptible to nucleophilic attack.[2][3] This reactivity is advantageous for conjugation reactions but also means the compound is prone to degradation. Key considerations for experimental design include:

  • Nucleophile Choice: The reaction will be most efficient with strong nucleophiles.

  • pH Control: The stability of the mesyl ester is pH-dependent. At higher pH, the presence of hydroxide (B78521) ions can lead to hydrolysis. The optimal pH for conjugation will depend on the pKa of the target nucleophile.

  • Solvent Selection: Protic solvents, especially water, can participate in solvolysis, leading to the degradation of the ester. Aprotic solvents are generally preferred for storage and reactions, although the PEG spacer improves solubility in aqueous buffers for bioconjugation.

Q4: What are the potential degradation pathways for this compound in solution?

The primary degradation pathway for this compound in solution is the hydrolysis of the mesyl ester. This can be catalyzed by acidic or basic conditions. In the presence of water or other nucleophiles, the mesyl group can be displaced, leading to the formation of an alcohol and methanesulfonic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Degradation of this compound: The reagent may have degraded due to improper storage or handling (exposure to moisture or high temperatures). 2. Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the nucleophilicity of the target functional group. 3. Presence of Competing Nucleophiles: The reaction buffer may contain nucleophilic species (e.g., Tris buffer) that compete with the target molecule. 4. Steric Hindrance: The target functional group on the biomolecule may be sterically inaccessible.1. Verify Reagent Integrity: Use a fresh vial of the reagent. Ensure proper storage and handling procedures are followed. Consider quantifying the active mesyl ester content. 2. Optimize Reaction pH: Perform a pH titration experiment to find the optimal pH for your specific conjugation. For amine conjugation, a pH range of 7.5-9.0 is often used. 3. Use Non-Nucleophilic Buffers: Switch to a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or HEPES. 4. Increase Linker Length: Consider using a similar linker with a longer PEG spacer to overcome steric hindrance.
Inconsistent Results Between Experiments 1. Variability in Reagent Activity: Different lots of the reagent may have slight variations in purity or activity. Stock solutions may degrade over time. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes.1. Aliquot and Store Reagent: Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Prepare fresh stock solutions for critical experiments. 2. Standardize Protocols: Carefully control all reaction parameters, including buffer preparation, temperature, and incubation times.
Side Product Formation 1. Hydrolysis of Mesyl Ester: The primary side product is likely the hydrolyzed form of the linker (Propargyl-PEG4-OH). 2. Reaction with Buffer Components: If a nucleophilic buffer is used, the linker may conjugate to the buffer molecules.1. Minimize Reaction Time and Control pH: Use the shortest effective reaction time and maintain the optimal pH to minimize hydrolysis. 2. Use Appropriate Buffers: Employ non-nucleophilic buffers.

Quantitative Data

pH Temperature (°C) Illustrative Half-life (t1/2) Primary Degradation Pathway
4.025> 24 hoursAcid-catalyzed hydrolysis
7.425Several hoursNeutral hydrolysis
9.025< 1 hourBase-catalyzed hydrolysis

Experimental Protocols

Protocol: General Procedure for Monitoring the Stability of this compound in an Aqueous Buffer

This protocol describes a general method for assessing the stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

  • Mobile phases (e.g., water and acetonitrile (B52724) with a suitable modifier like formic acid or TFA)

Procedure:

  • Prepare a Stock Solution: Dissolve a known quantity of this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Initiate the Degradation Study: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mg/mL.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), take an aliquot of the reaction mixture.

  • Quench the Reaction (if necessary): Depending on the analytical method, it may be necessary to quench the degradation by, for example, acidifying the sample.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method to separate the intact this compound from its degradation products (e.g., the hydrolyzed alcohol).

  • Data Analysis: Monitor the decrease in the peak area of the intact ester over time to determine its rate of degradation and half-life in the chosen buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Stability Assay cluster_analysis Analysis reagent This compound stock Prepare Stock Solution (Anhydrous DMSO) reagent->stock incubation Incubate at Defined Temp. stock->incubation buffer Aqueous Buffer (e.g., PBS) buffer->incubation sampling Sample at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Determine Half-life hplc->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship stability This compound Stability hydrolysis Hydrolysis of Mesyl Ester stability->hydrolysis decreased by nucleophilic_attack Nucleophilic Attack stability->nucleophilic_attack susceptible to low_yield Low Conjugation Yield hydrolysis->low_yield leads to side_products Side Product Formation hydrolysis->side_products results in nucleophilic_attack->low_yield can cause

References

Technical Support Center: Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for Propargyl-PEG4-mesyl ester.

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound, a bifunctional linker used in bioconjugation and click chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound featuring a terminal alkyne (propargyl group) for use in copper-catalyzed click chemistry reactions and a mesyl (methanesulfonyl) group.[1][2] The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles in substitution reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer increases the molecule's solubility in aqueous environments.[2]

Q2: Why is this compound susceptible to hydrolysis?

The susceptibility to hydrolysis stems from the methanesulfonate (B1217627) (mesyl) group, which is a sulfonate ester.[3] This group is highly electrophilic, making the ester prone to nucleophilic attack by water.[3] This reaction, known as hydrolysis, cleaves the ester bond, replacing the mesyl group with a hydroxyl group (-OH).

Q3: What are the primary factors that cause hydrolysis?

The main factors that accelerate the hydrolysis of sulfonate esters are:

  • Presence of Water: Water acts as the nucleophile that attacks the ester. The rate of hydrolysis is dramatically increased in the presence of water.[4]

  • pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[5][6] For sulfonate esters, hydrolysis rates can be significantly faster at basic pH compared to neutral or acidic pH.[7]

  • Temperature: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur, thus increasing the rate of degradation.[8]

Q4: What are the chemical products of hydrolysis?

When this compound hydrolyzes, it breaks down into two products: Propargyl-PEG4-alcohol and methanesulfonic acid. This conversion results in the loss of the reactive mesyl group, rendering the compound ineffective for its intended nucleophilic substitution reactions.

HydrolysisReaction cluster_products Products reagent This compound products reagent->products water H₂O water->products Hydrolysis alcohol Propargyl-PEG4-alcohol products->alcohol acid Methanesulfonic acid products->acid

Caption: Hydrolysis pathway of this compound.

Q5: How can I detect if my reagent has hydrolyzed?

Hydrolysis can be detected by analytical techniques that separate the parent ester from its more polar alcohol byproduct. The most common method is High-Performance Liquid Chromatography (HPLC), where the hydrolyzed alcohol will typically have a shorter retention time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the alcohol and the absence of the mesyl group.

Troubleshooting Guide

This section addresses common problems that may arise from reagent degradation.

Problem: My conjugation reaction has a low or zero yield.

If you are experiencing poor results in a reaction involving the mesyl group (e.g., conjugation to a thiol or amine), reagent hydrolysis is a likely cause. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Problem: Low Reaction Yield check_reagent 1. Check Reagent Quality start->check_reagent run_hplc 2. Run HPLC/LC-MS Analysis of Stored Reagent check_reagent->run_hplc compare 3. Compare to Reference or Fresh Lot run_hplc->compare hydrolysis_detected Result: Hydrolysis Confirmed compare->hydrolysis_detected  Extra peak matching hydrolyzed product found no_hydrolysis Result: Reagent is Intact compare->no_hydrolysis  Single peak matching reference standard solution Action: Discard Old Reagent. Acquire Fresh Stock & Implement Strict Storage Protocols. hydrolysis_detected->solution check_reaction Action: Investigate Other Reaction Parameters (Solvent, pH, Temp, etc.) no_hydrolysis->check_reaction

Caption: Workflow for troubleshooting low reaction yields.

Problem: I see an unexpected peak/spot in my analytical results (HPLC, TLC).

An unexpected, more polar species is often the hydrolyzed Propargyl-PEG4-alcohol.

  • Verification: To confirm, you can intentionally hydrolyze a small aliquot of your starting material (e.g., by dissolving in water with a trace of mild base and warming gently) and run it as a standard to see if the retention times match.

  • Solution: If hydrolysis is confirmed, the reagent batch is compromised and should be discarded. Ensure that new batches are stored under strictly anhydrous conditions.

Prevention and Best Practices

Proactive measures are critical to maintaining the integrity of this compound.

Factors center Hydrolysis moisture Moisture (Atmospheric, Solvent) center->moisture ph Non-Neutral pH (Acidic or Basic) center->ph temp Elevated Temperature center->temp inert_gas Inert Gas (Argon/Nitrogen) inert_gas->moisture counters anhydrous Anhydrous Solvents anhydrous->moisture counters cold_storage Low Temp Storage cold_storage->temp counters ph_control pH Control ph_control->ph counters

Caption: Factors influencing hydrolysis and their countermeasures.
Storage and Handling

Proper storage is the most effective way to prevent hydrolysis.[9][10][11]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.[8]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed vial with a secure cap (e.g., septum-capped)Prevents moisture from entering the container during storage and handling.[11]
Location Dry, dedicated chemical storage area. Avoid frost-free freezers.Frost-free cycles can introduce temperature fluctuations and moisture.[10]
Use in Experiments
  • Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold reagent.

  • Solvents: Always use high-purity, anhydrous solvents. Solvents from a freshly opened bottle or those dried using molecular sieves are recommended.

  • Inert Atmosphere: When preparing solutions, use an inert atmosphere glove box or standard Schlenk line techniques to minimize exposure to air.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by HPLC

This protocol provides a general method to assess the purity of this compound.

  • Sample Preparation:

    • Carefully prepare a stock solution of the ester at ~1 mg/mL in anhydrous acetonitrile.

    • Immediately dilute to a working concentration of ~50 µg/mL using the mobile phase.

    • Cap the analysis vial tightly and place it in the autosampler.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The this compound will be the major, less polar peak with a longer retention time.

    • The hydrolyzed product, Propargyl-PEG4-alcohol, will appear as a more polar peak with a shorter retention time.

    • Calculate purity by peak area percentage. A significant secondary peak (>5%) may indicate substantial degradation.

Protocol 2: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity. Immediately place the vial in a sealed secondary container with desiccant and store at -20°C or below.[12]

  • Preparation for Use: Transfer the sealed secondary container from the freezer to a desiccator. Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes.

  • Dispensing: If possible, perform all manipulations in an inert atmosphere glove box. If not available, uncap the vial briefly in a fume hood with low airflow. Use a clean, dry syringe or pipette to withdraw the required amount.

  • Resealing and Storage: Immediately after dispensing, flush the vial headspace with dry argon or nitrogen gas, securely recap, and return it to the secondary container for storage in the freezer.[13]

References

Technical Support Center: Purification of PEGylated Proteins Using Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying proteins modified with Propargyl-PEG4-mesyl ester. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

This compound is a bifunctional linker used for protein modification. It consists of three key components:

  • Propargyl group: An alkyne functional group that allows for a subsequent "click chemistry" reaction with an azide-tagged molecule.[1] This is a highly specific and efficient conjugation method.[1]

  • PEG4: A short polyethylene (B3416737) glycol (PEG) spacer containing four ethylene (B1197577) glycol units. The PEG moiety enhances the solubility and reduces steric hindrance of the modified protein.

  • Mesyl ester: A methanesulfonyl ester group. The mesylate is a good leaving group, facilitating a nucleophilic substitution reaction with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]

The overall process involves a two-step conjugation strategy: initial PEGylation via the mesyl group, followed by a click chemistry reaction using the propargyl group.

Q2: What are the primary challenges in purifying proteins PEGylated with this compound?

The main purification challenges arise from the heterogeneity of the reaction mixture, which typically contains:

  • Desired mono-PEGylated protein

  • Poly-PEGylated protein (multiple PEG chains attached)

  • Unreacted (native) protein

  • Excess unreacted this compound

  • Hydrolyzed PEG reagent

Separating these components can be complex due to similarities in their physicochemical properties.

Q3: What are the recommended purification methods for PEGylated proteins?

Several chromatographic techniques are effective for purifying PEGylated proteins. The choice of method depends on the specific properties of the protein and the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins. Since PEGylation increases the hydrodynamic radius of the protein, PEGylated species will elute earlier than their unmodified counterparts. SEC is particularly effective at removing unreacted, low-molecular-weight PEG reagents.[3]

  • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its isoelectric point (pI). This change in charge can be exploited for separation using IEX. It is often possible to separate mono-, di-, and poly-PEGylated species, as well as positional isomers.[3]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein. HIC separates molecules based on these differences and can be a useful polishing step in the purification workflow.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for analytical characterization and can also be used for purification, especially for smaller proteins and peptides. It separates based on hydrophobicity.

Q4: How can I characterize the purified PEGylated protein to confirm successful conjugation?

A combination of analytical techniques is recommended for thorough characterization:

  • Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[4] LC-MS/MS can be used for quantitative analysis of PEGylated proteins in complex samples.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can be used to assess the purity and heterogeneity of the final product.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low PEGylation Yield 1. Suboptimal Reaction pH: The reactivity of primary amines is pH-dependent. At low pH, the amine is protonated and less nucleophilic.[9] 2. Degradation of this compound: Mesyl esters can be susceptible to hydrolysis, especially at high pH. 3. Insufficient Molar Ratio of PEG Reagent: The stoichiometry of the reaction may not be optimal. 4. Protein Aggregation: The protein may be aggregating under the reaction conditions.1. Optimize the reaction pH. A common starting point for amine modification is a slightly alkaline pH (e.g., pH 7.5-8.5). However, a pH-optimization study is recommended. 2. Use fresh this compound. Store the reagent under desiccated conditions at the recommended temperature (typically -20°C). 3. Increase the molar excess of the this compound to the protein. A 5 to 20-fold molar excess is a common starting point.[10] 4. Perform the reaction at a lower temperature (e.g., 4°C) and ensure adequate mixing. Consider adding stabilizing excipients if compatible with the reaction chemistry.
Presence of Poly-PEGylated Species 1. High Molar Ratio of PEG Reagent: A large excess of the PEGylating agent increases the likelihood of multiple PEG chains attaching to the protein. 2. Long Reaction Time: Extended reaction times can lead to more extensive modification.1. Reduce the molar ratio of this compound to protein. 2. Optimize the reaction time by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC. Quench the reaction once the desired level of mono-PEGylation is achieved.
Unreacted Protein Remaining 1. Insufficient Molar Ratio of PEG Reagent: Not enough PEG reagent to modify all protein molecules. 2. Short Reaction Time: The reaction may not have gone to completion. 3. Steric Hindrance: Some amine groups on the protein surface may be sterically inaccessible to the PEG reagent.1. Increase the molar excess of the this compound. 2. Increase the reaction time. 3. Consider using a PEG reagent with a longer spacer arm if steric hindrance is a suspected issue. However, for this compound, this is fixed.
Difficulty in Removing Unreacted PEG Reagent 1. Inadequate Purification Method: The chosen purification method may not have sufficient resolution. 2. Aggregation of PEG Reagent: The free PEG reagent may form aggregates that co-elute with the protein.1. For small-scale purification, dialysis or diafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) is effective.[11][12][13] For larger scales, tangential flow filtration (TFF) is recommended.[12][13][14] SEC is also highly effective for removing excess reagent.[3] 2. Ensure complete solubilization of the PEG reagent before adding it to the reaction mixture.
Side Reactions with Other Amino Acid Residues 1. Reaction with other nucleophilic side chains: Besides lysine, other amino acid residues like histidine, cysteine, and tyrosine have nucleophilic side chains that could potentially react with the mesyl ester, especially at higher pH.[15]1. Carefully control the reaction pH. Lowering the pH can increase the selectivity for the more nucleophilic primary amines over other residues. Perform a thorough characterization of the final product using mass spectrometry to identify any unexpected modifications.

Quantitative Data Summary

The efficiency of protein PEGylation can be influenced by the type of activated PEG reagent used. The following table provides a comparative overview of expected efficiencies for different activation chemistries.

PEGylation Reagent Type Target Residue(s) Typical Reaction pH Typical Molar Excess (PEG:Protein) Reported Mono-PEGylation Yield (%) Key Advantages Key Disadvantages
Sulfonate Ester (e.g., Mesylate) Lysine, N-terminus7.5 - 8.55 - 20Varies (data not widely available for direct comparison)Good leaving group, stable precursorPotential for side reactions with other nucleophiles, less common than NHS esters.
NHS Ester Lysine, N-terminus7.0 - 8.05 - 2040 - 70%High reactivity with primary amines, widely used.[16][17][18][19]Susceptible to hydrolysis, can lead to heterogeneous products.
Aldehyde N-terminus5.0 - 7.05 - 20> 90% (Site-specific)High site-specificity for the N-terminus.[16]Requires a reducing agent (e.g., sodium cyanoborohydride).
Maleimide Cysteine6.5 - 7.52 - 10> 95% (Site-specific)Highly specific for sulfhydryl groups.[20]Requires a free cysteine residue, which may need to be introduced via site-directed mutagenesis.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable reaction buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the this compound (e.g., 100 mM) in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • PEGylation Reaction:

    • Adjust the pH of the protein solution to the desired value (e.g., pH 8.0) with a suitable buffer.

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Purification:

    • Proceed with the purification of the PEGylated protein using SEC, IEX, or another suitable chromatographic method as described in the FAQs.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) of Propargyl-PEGylated Protein

This protocol is for the subsequent reaction of the propargyl-modified protein with an azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule).

  • Reagent Preparation:

    • Propargyl-PEGylated Protein: Purified protein from Protocol 1 in an appropriate buffer (e.g., PBS).

    • Azide-containing Molecule: Dissolved in a suitable solvent (e.g., DMSO or water).

    • Copper (II) Sulfate (CuSO₄): 20 mM stock solution in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in water. This is a water-soluble ligand that stabilizes the Cu(I) catalyst.[1]

    • Sodium Ascorbate (B8700270): 300 mM stock solution in water (prepare fresh). This is the reducing agent to generate Cu(I) in situ.[1]

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Propargyl-PEGylated protein (to a final concentration of 1-5 mg/mL).

      • Azide-containing molecule (typically 5-10 molar excess over the protein).

      • THPTA solution (to a final concentration of 2 mM).

      • CuSO₄ solution (to a final concentration of 0.4 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 6 mM).

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the copper catalyst and excess reagents by SEC or dialysis.

Visualizations

PEGylation_Workflow Protein Native Protein Reaction PEGylation Reaction (pH 7.5-8.5) Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Mixture Heterogeneous Mixture: - PEGylated Protein - Unreacted Protein - Excess PEG Reagent Reaction->Mixture Purification Purification (SEC, IEX) Mixture->Purification Purified_PEG_Protein Purified Propargyl- PEGylated Protein Purification->Purified_PEG_Protein Click_Reaction Click Chemistry (CuAAC) Purified_PEG_Protein->Click_Reaction Azide Azide-tagged Molecule Azide->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for protein PEGylation and subsequent bioconjugation.

Troubleshooting_Logic Start Low PEGylation Yield? Check_pH Optimize Reaction pH (7.5-8.5) Start->Check_pH Yes Analyze_Purity Analyze Purity by SEC/IEX/MS Start->Analyze_Purity No Check_Reagent Use Fresh PEG Reagent Check_pH->Check_Reagent Check_Ratio Increase PEG:Protein Molar Ratio Check_Reagent->Check_Ratio Check_Time_Temp Optimize Reaction Time and Temperature Check_Ratio->Check_Time_Temp Check_Time_Temp->Analyze_Purity Heterogeneous Heterogeneous Product? Analyze_Purity->Heterogeneous Low Purity Success Successful PEGylation Analyze_Purity->Success High Purity Optimize_Purification Optimize Purification Protocol Heterogeneous->Optimize_Purification Yes Adjust_Ratio Adjust PEG:Protein Ratio and Reaction Time Heterogeneous->Adjust_Ratio Yes Optimize_Purification->Analyze_Purity Adjust_Ratio->Analyze_Purity

Caption: Troubleshooting logic for addressing low PEGylation yield.

Purification_Pathway cluster_purification Purification Options Reaction_Mixture PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Separation by Size IEX Ion Exchange Chromatography (IEX) Reaction_Mixture->IEX Separation by Charge SEC->IEX Further Purification Characterization Characterization (MS, HPLC, SDS-PAGE) SEC->Characterization HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step RP_HPLC Reversed-Phase HPLC IEX->RP_HPLC Analytical Separation IEX->Characterization HIC->Characterization RP_HPLC->Characterization Final_Product Pure PEGylated Protein Characterization->Final_Product

Caption: Decision pathway for purification of PEGylated proteins.

References

Overcoming steric hindrance in Propargyl-PEG4-mesyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Propargyl-PEG4-mesyl ester, with a special focus on overcoming challenges related to steric hindrance in nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound in a direct question-and-answer format.

Q1: My nucleophilic substitution reaction with this compound is showing low or no yield. What are the likely causes related to steric hindrance?

A1: Low or no yield in these reactions is frequently tied to steric hindrance, which impedes the required molecular interactions. The primary factors are:

  • Sterically Hindered Nucleophile: Your nucleophile (e.g., a bulky amine, thiol, or alcohol) may be too large to approach the electrophilic carbon on the this compound. The SN2 reaction mechanism requires a direct "backside attack," which is sensitive to the size of the attacking molecule.[1][2]

  • Steric Shielding by the PEG Chain: While the electrophilic carbon is on a primary alkyl chain (which is favorable for SN2 reactions), the flexible PEG4 linker itself can create a "steric shield."[3] The chain may fold or coil, physically blocking the reaction site and preventing the nucleophile from accessing it.[4]

  • Sub-optimal Reaction Conditions: Conditions that are not optimized for overcoming steric barriers will result in poor yields. This includes the choice of solvent, base, and temperature.

Q2: How can I modify my reaction conditions to overcome steric hindrance and improve my yield?

A2: To improve reaction outcomes, you can adjust several parameters to lower the energy barrier caused by steric hindrance:

  • Increase Reaction Time and Temperature: Giving the molecules more time and kinetic energy can help overcome the activation energy barrier imposed by steric hindrance. Try running the reaction for 24-48 hours and consider moderately increasing the temperature (e.g., from room temperature to 40-50°C). However, be cautious, as excessive heat can promote undesired side reactions like elimination.[1]

  • Use a Less Hindered Base: If a base is required for your reaction (e.g., to deprotonate a thiol or amine), select a strong but non-bulky base. Hindered bases like potassium tert-butoxide are more likely to cause elimination side reactions than substitution.[5] Consider using bases like diisopropylethylamine (DIPEA) or sodium hydride (NaH) for non-protic solvents.

  • Optimize Solvent Choice: The choice of solvent is critical. Use a polar aprotic solvent.[1][6] These solvents, such as DMF, DMSO, or acetonitrile , are ideal for SN2 reactions because they do not form a tight "cage" around the nucleophile, leaving it more reactive.[6][7] Protic solvents like water or ethanol (B145695) should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[6]

Q3: I'm observing the formation of side products. What are they and how can I minimize them?

A3: The most common side reaction is E2 (elimination) , which competes with the desired SN2 substitution.[8] In this reaction, the nucleophile acts as a base, removing a proton from the carbon adjacent to the mesyl group, which results in the formation of a double bond in your PEG linker.

To minimize elimination:

  • Avoid Bulky, Strong Bases: As mentioned, bulky bases like potassium tert-butoxide strongly favor elimination.[5][9]

  • Use a Strong, Non-Basic Nucleophile: If possible, use a nucleophile that is highly reactive but not strongly basic (e.g., iodide, azide, or thiolate ions).

  • Lower the Reaction Temperature: Elimination reactions are often more favored at higher temperatures than substitution reactions. If you have increased the temperature to overcome steric hindrance, try to find a balance or use a longer reaction time at a lower temperature.

  • Choose the Right Solvent: Polar aprotic solvents are generally preferred for SN2 reactions and can help favor substitution over elimination compared to some protic solvents.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional chemical linker. It contains two key functional groups:

  • A propargyl group (an alkyne), which is used in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]

  • A mesyl ester (mesylate) , which is an excellent leaving group in nucleophilic substitution (SN2) reactions.[10][11] The PEG4 (polyethylene glycol, 4 units) spacer increases the molecule's solubility in aqueous and organic media and provides a flexible linker between the two functional ends.[8]

Q2: How does the PEG4 linker contribute to steric hindrance?

A2: The polyethylene (B3416737) glycol (PEG) chain, while designed to be a flexible spacer, can be a source of steric hindrance itself.[1] The flexible chain can fold back on itself, creating a "cloud" that shields the reactive mesylate group from the incoming nucleophile.[4] The longer the PEG chain, the more significant this shielding effect can become.[1]

Q3: Are there alternative reagents with less steric hindrance?

A3: If steric hindrance from the PEG chain is a persistent issue, you could consider linkers with shorter PEG chains (e.g., Propargyl-PEG2-mesyl ester) or linkers with a more rigid structure that prevents the chain from blocking the reactive site. However, shortening the linker may lead to other issues, such as reduced solubility or insufficient spacing between conjugated molecules.

Q4: How should I store and handle this compound?

A4: this compound is moisture-sensitive due to the mesyl group, which can be slowly hydrolyzed. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the product.

Quantitative Data Summary

While specific reaction yields are highly dependent on the substrate and nucleophile, the following table provides representative data illustrating how reaction conditions can influence the outcome of a nucleophilic substitution on a primary mesylate like this compound.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Predominant PathwayRepresentative Yield (%)
Sterically Small AmineDMFDIPEA2524SN285-95%
Sterically Small AmineEthanolDIPEA2524SN240-60%
Sterically Bulky AmineDMFDIPEA5048SN230-50%
Sterically Bulky AmineDMFt-BuOK5048E2<10% (SN2)
ThiolAcetonitrileNaH2512SN2>90%

This table is for illustrative purposes and actual results may vary.

Detailed Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution with a Hindered Amine

This protocol provides a starting point for reacting this compound with a sterically challenging primary or secondary amine. Optimization may be required.

Materials:

  • This compound

  • Hindered amine nucleophile

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Preparation: Dry the reaction vessel thoroughly under vacuum or with a heat gun and allow it to cool to room temperature under an inert gas atmosphere.

  • Reagent Dissolution: In the reaction vessel, dissolve the hindered amine (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 - 2.0 equivalents) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the methanesulfonic acid byproduct.

  • Addition of Ester: Slowly add a solution of this compound (1.1 equivalents) dissolved in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-50°C if no reaction is observed) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed or no further progress is observed (typically 24-48 hours).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_start Start: Low/No Yield cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Reaction Yield reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Confirm Anhydrous Conditions reagents->conditions nucleophile Is Nucleophile Bulky? conditions->nucleophile solvent Switch to Polar Aprotic Solvent (DMF, DMSO) success Improved Yield solvent->success temp_time Increase Temperature (40-50°C) & Reaction Time (24-48h) temp_time->solvent nucleophile->temp_time Yes base Is Base Bulky? (e.g., t-BuOK) nucleophile->base No yes_base Switch to Non-Bulky Base (e.g., DIPEA, NaH) base->yes_base Yes no_base Proceed with other checks base->no_base No yes_base->solvent no_base->solvent

Caption: Workflow for troubleshooting low yield in this compound reactions.

G cluster_reaction SN2 Reaction Pathway cluster_hindrance Sources of Steric Hindrance Nu Nucleophile Transition Transition State Nu->Transition Backside Attack Substrate Propargyl-PEG4-O-Ms Substrate->Transition Product Product Transition->Product Inversion of Stereochemistry BulkyNu Bulky Nucleophile (e.g., Hindered Amine) BulkyNu->Nu Hinders Attack PEG_Chain Flexible PEG4 Chain (Shielding Effect) PEG_Chain->Substrate Blocks Site

Caption: The impact of steric hindrance on the SN2 reaction of this compound.

References

Validation & Comparative

A Head-to-Head Battle of Bioconjugation Linkers: Propargyl-PEG4-Mesyl Ester vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of bioconjugates, influencing everything from reaction efficiency to the stability and function of the final product. This guide provides an in-depth, objective comparison of two distinct classes of linkers: the alkylating Propargyl-PEG4-mesyl ester and the acylating N-hydroxysuccinimide (NHS) ester.

This comparison will delve into their respective reaction mechanisms, target specificity, stability, and provide the available experimental data to inform the selection of the optimal linker for your research and development needs.

At a Glance: Key Differences

FeatureThis compoundNHS Ester
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution (Acylation)
Primary Target Nucleophiles (e.g., amines, thiols)Primary Amines
Bond Formed Secondary/Tertiary Amine, ThioetherAmide
Byproducts Mesylate anionN-hydroxysuccinimide (NHS)
Key Advantage Broader nucleophile reactivityHigh selectivity for primary amines
Primary Limitation Potential for lower selectivitySusceptible to hydrolysis in aqueous media

Chemical Principles and Reactivity

This compound belongs to the class of alkylating agents. The core of its reactivity lies in the mesyl (methanesulfonyl) group, which is an excellent leaving group. This allows for a nucleophilic substitution reaction (SN2) where a nucleophile from the biomolecule (such as an amine or thiol) attacks the carbon atom to which the mesyl group is attached, displacing the mesylate anion and forming a stable covalent bond. The propargyl group provides a terminal alkyne functionality for subsequent "click chemistry" reactions, while the PEG4 (polyethylene glycol) spacer enhances water solubility.[1]

NHS esters are reactive esters that undergo nucleophilic acyl substitution.[2] They are highly selective for primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[3] The reaction involves the amine acting as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][4]

Reaction Mechanisms

The fundamental difference in their chemistry dictates their reaction pathways and the nature of the resulting covalent bond.

This compound: Alkylation

The mesyl group is a highly effective leaving group, facilitating the alkylation of various nucleophiles.

G cluster_0 Reaction Linker Propargyl-PEG4-O-Ms Product Propargyl-PEG4-NH-R Linker->Product Alkylation Nucleophile R-NH₂ (Primary Amine) Nucleophile->Product Leaving_Group MsO⁻ (Mesylate) Product->Leaving_Group

Alkylation of a primary amine with this compound.
NHS Ester: Acylation

NHS esters react with primary amines to form a thermodynamically stable amide bond.

G cluster_1 Reaction NHS_Ester R'-CO-O-NHS Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Amine R-NH₂ (Primary Amine) Amine->Intermediate Amide_Product R'-CO-NH-R (Amide Bond) Intermediate->Amide_Product NHS_Leaving_Group NHS-OH Intermediate->NHS_Leaving_Group

Acylation of a primary amine with an NHS ester.

Performance Comparison: A Data-Driven Look

Direct, side-by-side quantitative comparisons of this compound and NHS esters in bioconjugation are not extensively documented in publicly available literature. However, we can infer performance characteristics based on the known chemistry of sulfonate esters and NHS esters.

Reactivity and Selectivity

NHS esters are renowned for their high selectivity towards primary amines at a slightly alkaline pH (7.2-8.5).[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are generally less stable and can be displaced by amines.[3] However, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and lower the yield.[4]

This compound , being an alkylating agent, can react with a broader range of nucleophiles. This includes primary and secondary amines, as well as the thiol groups of cysteine residues. While this offers versatility, it may also lead to a less selective modification of a protein, potentially reacting with multiple types of amino acid residues. The reactivity of sulfonate esters like mesylates is generally considered to be high, though specific kinetic data in aqueous bioconjugation conditions is sparse.

Stability

A critical factor in bioconjugation is the stability of the linker in the aqueous buffers used for reactions.

NHS esters are susceptible to hydrolysis, and their stability is highly pH-dependent. The half-life of an NHS ester can range from hours at neutral pH to mere minutes at more alkaline pH values.[2]

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[2]
8.04~1 hour
8.6410 minutes[2]

The stability of the resulting conjugate is also a key consideration. The amide bond formed from an NHS ester reaction is exceptionally stable. The secondary/tertiary amine or thioether bond formed from the mesylate linker is also highly stable.

Experimental Protocols

Detailed and validated experimental protocols are crucial for successful bioconjugation.

General Protocol for Protein Labeling with an NHS Ester

This protocol outlines a general procedure for labeling a protein with a typical NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester stock solution (10 mg/mL in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable amine-free buffer at the desired concentration.

  • Reagent Preparation: Immediately before use, prepare the NHS ester stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.

G cluster_2 NHS Ester Conjugation Workflow Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Prepare_NHS_Ester Prepare Fresh NHS Ester Solution Prepare_Protein->Prepare_NHS_Ester Mix Mix Protein and NHS Ester Prepare_NHS_Ester->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End

General workflow for NHS ester bioconjugation.
General Protocol for Protein Conjugation with Propargyl-PEG7-Acid (via in situ NHS ester activation)

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Propargyl-PEG7-acid solution (in anhydrous DMF or DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (freshly prepared in anhydrous DMF or DMSO)

  • NHS (or Sulfo-NHS) solution (freshly prepared in anhydrous DMF or DMSO)

  • Quenching and purification materials as described for the NHS ester protocol.

Procedure:

  • Activation of Propargyl-PEG7-Acid: In a separate tube, combine 1 equivalent of Propargyl-PEG7-acid with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS). Incubate at room temperature for 15-30 minutes to generate the active NHS ester.[4]

  • Conjugation Reaction: Add the activated Propargyl-PEG7-NHS ester solution to the protein solution.

  • Incubation, Quenching, and Purification: Follow steps 4-7 from the NHS ester protocol above.

G cluster_3 Propargyl-PEG-Acid Conjugation Workflow Start Start Activate_Linker Activate Propargyl-PEG-Acid with EDC/NHS Start->Activate_Linker Prepare_Protein Prepare Protein Solution Start->Prepare_Protein Add_Activated_Linker Add Activated Linker to Protein Activate_Linker->Add_Activated_Linker Prepare_Protein->Add_Activated_Linker Incubate Incubate Add_Activated_Linker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify End End Purify->End

References

The Pivotal Role of PEG Linker Length in Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of these complex molecules, the linker—specifically the polyethylene (B3416737) glycol (PEG) linker—plays a crucial role in modulating the overall performance of the bioconjugate. The length of this hydrophilic spacer can significantly influence a bioconjugate's stability, solubility, pharmacokinetics, and biological activity. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers in bioconjugation strategies.

The incorporation of PEG linkers in bioconjugates, such as antibody-drug conjugates (ADCs), offers several advantages. The hydrophilic nature of PEG can help to overcome the solubility issues associated with hydrophobic payloads, and its flexible chain can provide spatial separation between the biomolecule and the conjugated payload, minimizing steric hindrance.[1] Furthermore, PEGylation can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a prolonged circulation half-life.[2] However, the choice of PEG linker length is not trivial and necessitates a careful balance between these beneficial properties and the potential for diminished biological activity.

Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview

The selection of an appropriate PEG linker length is often a compromise between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)Half-Life (t½) ExtensionReference
No PEG~15-[3]
PEG2~10-[3]
PEG4~72.5-fold (Affibody-MMAE)[3][4]
PEG8~5-[3]
PEG12~5-[3]
PEG24~5-[5]
4 kDa-2.5-fold (Affibody-MMAE)[4]
10 kDa-11.2-fold (Affibody-MMAE)[4]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Targeting MoietyPayloadPEG Linker LengthIC50 Fold Increase (vs. No PEG)Reference
AffibodyMMAE4 kDa4.5-fold[4][6]
AffibodyMMAE10 kDa22-fold[4][6]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy of ADCs

ADCTumor ModelPEG Linker LengthTumor Growth InhibitionReference
ZHER2-MMAENCI-N8710 kDaStronger inhibition vs. no PEG and 4 kDa PEG[6]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

a. Antibody Modification and Conjugation: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups.[1] A pre-synthesized drug-linker construct with a defined PEG length (e.g., PEG4, PEG8, PEG24) and a maleimide (B117702) functional group is then added to the reduced antibody solution and incubated to form a stable thioether bond.[1]

b. Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[3]

c. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV-Vis Spectroscopy: The concentrations of the antibody and the drug are determined by measuring the absorbance at 280 nm and the drug's maximum absorbance wavelength, respectively. The DAR is then calculated from the molar ratio of the drug to the antibody.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][9] This technique provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[9]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells.

  • Cancer cells (both antigen-positive and antigen-negative lines) are seeded in 96-well plates.[10]

  • The cells are treated with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug.[10]

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP levels.[11][12]

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.[11]

Pharmacokinetic (PK) Study in Rodents

This study evaluates the in vivo stability and clearance of the ADC.

  • ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., mice or rats) at a specific dose.[1][13]

  • Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).[1]

  • The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.[13]

  • Pharmacokinetic parameters such as clearance rate and half-life are calculated from the plasma concentration-time curve.[14]

In Vivo Efficacy (Tumor Growth Inhibition) Study

This study assesses the anti-tumor activity of the ADC in a preclinical model.

  • Tumor-bearing animal models are established by inoculating cancer cells into immunocompromised mice.[15]

  • Once tumors reach a certain volume, the animals are randomized into treatment groups.[15]

  • The ADCs, along with relevant controls (e.g., vehicle, unconjugated antibody), are administered to the animals according to a defined dosing schedule.[15]

  • Tumor volume and body weight are measured regularly to monitor treatment efficacy and toxicity.[15]

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Process and Principles

To better understand the experimental workflow and the structural implications of PEG linker length, the following diagrams are provided.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation antibody Antibody conjugation Conjugation antibody->conjugation drug_linker Drug-Linker (Varying PEG Length) drug_linker->conjugation adc ADC conjugation->adc purification Purification (SEC) adc->purification dar_analysis DAR Analysis (UV-Vis, HIC) purification->dar_analysis in_vitro In Vitro Cytotoxicity Assay dar_analysis->in_vitro pk_study Pharmacokinetic Study dar_analysis->pk_study in_vivo In Vivo Efficacy Study dar_analysis->in_vivo result1 result1 in_vitro->result1 IC50 result2 result2 pk_study->result2 Clearance, Half-life result3 result3 in_vivo->result3 Tumor Growth Inhibition

Figure 1. Experimental workflow for comparing ADCs with different PEG linker lengths.

steric_hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker antibody_s Antibody payload_s Payload antibody_s->payload_s Short PEG receptor_s Target Receptor payload_s->receptor_s Potential Steric Hindrance antibody_l Antibody payload_l Payload antibody_l->payload_l Long PEG receptor_l Target Receptor payload_l->receptor_l Improved Accessibility

References

A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG4-mesyl Ester and an NHS-Ester Alternative for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric characterization of Propargyl-PEG4-mesyl ester conjugates versus those formed with a common alternative, Propargyl-PEG4-NHS ester. Understanding the mass spectrometric behavior of these linkers is crucial for the unambiguous identification and characterization of bioconjugates in drug development and proteomics research. This document outlines the key differences in their reactivity, expected fragmentation patterns, and the experimental protocols for their analysis, supported by comparative data tables and workflow diagrams.

Introduction to Linker Chemistry and Mass Spectrometry

This compound and Propargyl-PEG4-NHS ester are both popular bifunctional linkers used in bioconjugation. They share a propargyl group, which allows for "click" chemistry reactions with azide-modified molecules, and a PEG4 spacer to enhance solubility. The key difference lies in their reactive group for conjugation to proteins or other biomolecules: the mesyl ester is reactive towards nucleophiles like thiols (e.g., cysteine residues), while the N-hydroxysuccinimide (NHS) ester specifically targets primary amines (e.g., lysine (B10760008) residues and N-termini).[1][2][3] This difference in reactivity influences not only the conjugation strategy but also the subsequent mass spectrometric analysis.

Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins and other bioconjugates.[4] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely employed to determine the molecular weight of the conjugate, the degree of PEGylation, and the site of modification.[4][5] Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecule, revealing details about the linker and the conjugated biomolecule.

Comparative Data Summary

The following tables summarize the key characteristics and expected mass spectrometric data for this compound and Propargyl-PEG4-NHS ester.

Linker Characteristic This compound Propargyl-PEG4-NHS ester
Reactive Group Mesyl (Sulfonate) EsterN-Hydroxysuccinimide (NHS) Ester
Target Residues Primarily Thiols (e.g., Cysteine)Primarily Primary Amines (e.g., Lysine, N-terminus)[1][2]
Reaction Type Nucleophilic Substitution (SN2)Acylation
Byproduct Methanesulfonic acidN-hydroxysuccinimide
Mass Spectrometry Data This compound Conjugate Propargyl-PEG4-NHS ester Conjugate
Expected Mass Shift upon Conjugation Mass of Propargyl-PEG4-moietyMass of Propargyl-PEG4-acyl moiety
Predicted Key Fragmentation Sites - Cleavage of the PEG chain- Loss of the mesyl group or its remnants- Fragmentation of the conjugated biomolecule- Cleavage of the PEG chain- Amide bond cleavage- Fragmentation of the conjugated biomolecule
Ionization Efficiency (ESI) Generally goodGenerally good

Experimental Protocols

Detailed methodologies for the characterization of bioconjugates formed with these linkers are provided below.

Sample Preparation for Mass Spectrometry
  • Conjugation Reaction:

    • This compound: React the linker with the thiol-containing biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) at a pH range of 7.5-8.5.

    • Propargyl-PEG4-NHS ester: React the linker with the amine-containing biomolecule (e.g., a protein with accessible lysines) in an amine-free buffer (e.g., phosphate buffer) at a pH range of 7-9.[2]

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Denaturation and Digestion (for peptide mapping): For site-specific localization of the modification, the purified conjugate is denatured (e.g., with urea (B33335) or guanidinium (B1211019) chloride), reduced (e.g., with DTT, if applicable), alkylated (e.g., with iodoacetamide), and then digested with a protease such as trypsin.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separating peptides and small proteins.[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the analytes.[5]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected analytes (e.g., 300-2000 m/z for peptides).[5]

    • Tandem MS (MS/MS): Use data-dependent acquisition to select precursor ions from the full scan for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.[5]

Visualization of Workflows and Concepts

The following diagrams illustrate the experimental workflow and the chemical structures of the linkers.

G Experimental Workflow for Mass Spectrometric Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis conjugation Bioconjugation (this compound or NHS ester) purification Purification (e.g., SEC) conjugation->purification digestion Proteolytic Digestion (e.g., Trypsin) purification->digestion lc LC Separation (Reverse Phase) digestion->lc ms1 Full Scan MS (MS1) (Intact Mass) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 identification Peptide/Protein Identification ms2->identification localization Modification Site Localization identification->localization

Caption: Mass spectrometry workflow for bioconjugate characterization.

Caption: Linker reactivity comparison.

Discussion of Fragmentation Patterns

The fragmentation behavior in MS/MS is dictated by the chemical nature of the linker and its bond to the biomolecule.

  • This compound Conjugates: Upon conjugation to a thiol group, a stable thioether bond is formed. During CID or HCD, fragmentation is expected to occur along the PEG chain, resulting in a characteristic loss of 44 Da (C2H4O) units. Cleavage of the bond between the sulfur of the cysteine and the PEG linker is also possible. The mesyl group is lost during the conjugation reaction.

  • Propargyl-PEG4-NHS ester Conjugates: The NHS ester forms an amide bond with primary amines, which is generally stable. Similar to the mesyl-ester conjugate, fragmentation along the PEG linker is expected. Additionally, cleavage of the newly formed amide bond can occur, which can be diagnostic for identifying the modified peptide. The fragmentation of the peptide backbone (b- and y-ions) will also be observed, with the mass of the linker attached to the relevant fragment ions, aiding in the localization of the modification site.

Conclusion

The choice between this compound and Propargyl-PEG4-NHS ester depends on the available reactive residues on the target biomolecule. Both linkers can be effectively characterized using standard LC-MS/MS workflows. The key differences in their mass spectrometric behavior arise from the nature of the covalent bond formed with the protein. A thorough understanding of their fragmentation patterns is essential for accurate data interpretation, enabling confident identification of the conjugate and the precise localization of the modification site. This guide provides a framework for researchers to design and interpret mass spectrometry experiments for the characterization of these important bioconjugates.

References

Comparative Guide to the HPLC Analysis of Propargyl-PEG4-mesyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the analysis of reactions involving Propargyl-PEG4-mesyl ester. This bifunctional linker is crucial in bioconjugation and drug delivery, making accurate monitoring of its reactions essential for product development and quality control. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows to aid in method selection and implementation.

Introduction to this compound and its Analysis

This compound is a versatile molecule featuring a terminal alkyne for "click" chemistry reactions and a mesyl group that acts as a good leaving group for nucleophilic substitution. Monitoring the consumption of this reagent and the formation of products is critical for optimizing reaction conditions and ensuring the purity of the final conjugate. Due to the polyethylene (B3416737) glycol (PEG) chain, this compound lacks a strong UV chromophore, necessitating the use of universal HPLC detectors or alternative analytical methods.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common chromatographic technique for the analysis of small PEGylated molecules. The separation is based on the hydrophobicity of the analytes.

Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

This protocol provides a general framework for the analysis of this compound and its reaction products. Optimization may be required based on the specific reaction mixture.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column can also be used for less hydrophobic analytes.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic reaction products. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C

    • Gas (Nitrogen) Pressure: 35 psi

  • Sample Preparation:

    • Dilute the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 0.1-1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: Hypothetical Reaction Monitoring

The following table illustrates the type of data that can be obtained from monitoring a nucleophilic substitution reaction where this compound is consumed to form a new product.

Time (hours)This compound Peak AreaProduct Peak Area% Conversion
0100,00000%
175,00025,00025%
250,00050,00050%
420,00080,00080%
85,00095,00095%
24< 1,000> 99,000>99%

Note: Peak areas are hypothetical and would be determined by integration of the chromatogram. % Conversion is calculated based on the relative peak areas of the starting material and product.

Visualization of HPLC Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Reaction_Mixture Reaction Mixture Dilution Dilution in Mobile Phase Reaction_Mixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column (Separation) Autosampler->Column Detector CAD Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for HPLC analysis of a reaction mixture.

Comparison of HPLC Detectors

Since this compound lacks a strong UV chromophore, universal detectors are necessary. The two most common choices are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).

FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Principle Measures charge imparted to analyte particles after nebulization and solvent evaporation.Measures light scattered by analyte particles after nebulization and solvent evaporation.
Sensitivity Generally higher sensitivity, with lower limits of detection (LOD)[1].Lower sensitivity compared to CAD[1].
Dynamic Range Wider linear dynamic range[1].Narrower linear dynamic range, often requiring non-linear calibration curves.
Response Uniformity More uniform response across different analytes, making it suitable for impurity profiling and quantification without a specific standard for each component[1].Response can be influenced by the optical properties of the analyte.
Gradient Compatibility Excellent compatibility with gradient elution.Good compatibility with gradient elution.
Mobile Phase Requires volatile mobile phases.Requires volatile mobile phases.

Recommendation: For quantitative analysis and impurity profiling of this compound reactions, CAD is generally the preferred detector due to its higher sensitivity and wider linear dynamic range. ELSD can be a suitable, more cost-effective alternative for qualitative analysis or when high sensitivity is not required.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can be employed for the analysis of PEGylated molecules, particularly for quantification in complex matrices.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA utilizes antibodies that specifically recognize the PEG backbone.[2][3] A sandwich ELISA format can be used for quantification, where a capture antibody coats the plate, the PEGylated analyte binds, and a labeled detection antibody provides a signal.

  • Advantages:

    • High sensitivity and specificity for PEGylated molecules.[2][3]

    • Can be used to quantify PEGylated products in complex biological samples with minimal sample preparation.[2]

  • Disadvantages:

    • Requires the availability of specific anti-PEG antibodies.

    • Does not provide information on the purity or heterogeneity of the sample.

    • Not suitable for distinguishing between different PEGylated species in a mixture (e.g., starting material vs. product).

Colorimetric Assays
  • Principle: These assays are based on the formation of a colored complex between PEG and a reagent. A common method involves the partitioning of a chromophore from an aqueous to a chloroform (B151607) phase in the presence of PEG.[4][5] Another method uses the aggregation of gold nanoparticles induced by PEG to produce a color change.[6][7]

  • Advantages:

    • Simple, rapid, and does not require sophisticated instrumentation.[4][5][6][7]

    • Cost-effective for routine quantification of total PEG content.

  • Disadvantages:

    • Lower sensitivity and specificity compared to HPLC and ELISA.[8]

    • Prone to interference from other components in the reaction mixture.

    • Does not provide information on individual components in a mixture.

Comparison of Analytical Methods
MethodPrincipleThroughputInformation ProvidedKey AdvantageKey Disadvantage
HPLC-CAD/ELSD Chromatographic separation followed by universal detection.MediumSeparation of reactants, products, and impurities; quantitative analysis.High resolution and quantitative power for complex mixtures.Requires specialized detector; method development can be time-consuming.
ELISA Immunoassay using anti-PEG antibodies.HighQuantification of total PEGylated material.High sensitivity and specificity in complex matrices.Does not provide purity information; requires specific antibodies.
Colorimetric Assay Formation of a colored complex with PEG.HighQuantification of total PEG content.Simple, rapid, and low cost.Low sensitivity and specificity; prone to interference.

Logical Relationship of Method Selection

Method_Selection cluster_analysis_need Analytical Need cluster_methods Recommended Method Need What information is needed? HPLC HPLC-CAD/ELSD Need->HPLC Reaction monitoring, purity profiling, quantification of individual components ELISA ELISA Need->ELISA Quantification of total PEGylated product in complex biological matrix Colorimetric Colorimetric Assay Need->Colorimetric Rapid, high-throughput estimation of total PEG concentration

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of this compound reactions is effectively achieved using reversed-phase HPLC with a universal detector such as CAD or ELSD. HPLC provides detailed information on reaction progress, product formation, and purity. For applications requiring high-throughput quantification of total PEGylated material, especially in biological matrices, ELISA offers a highly sensitive and specific alternative. Colorimetric assays, while less specific, provide a simple and rapid method for estimating total PEG concentration. The choice of analytical method should be guided by the specific requirements of the study, including the need for qualitative versus quantitative data, sample complexity, and throughput demands.

References

Propargyl-PEG4-Mesyl Ester: A Comparative Guide to Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of Propargyl-PEG4-mesyl ester with other common conjugation reagents, supported by experimental principles and detailed methodologies to validate conjugation efficiency.

This compound is a bifunctional linker that offers the versatility of a propargyl group for "click" chemistry and a mesylate group for nucleophilic substitution.[1][2] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate. This guide will delve into the performance of the mesylate reactive group in comparison to other widely used functionalities for bioconjugation.

Comparative Analysis of Conjugation Chemistries

The efficiency of a bioconjugation reaction is paramount for producing homogenous and effective therapeutic and diagnostic agents. Below is a comparative summary of key performance indicators for different conjugation chemistries, focusing on the reactive moieties commonly paired with a PEG4 spacer.

FeatureThis compoundPropargyl-PEG4-NHS esterMaleimide-PEG4-Linker
Target Residue(s) Cysteine (thiol), Lysine (amine)Lysine (primary amine)Cysteine (thiol)
Primary Bond Formed Thioether / Secondary AmineAmideThioether
Reaction pH 7.5 - 9.0 (Thiol); 8.0 - 9.5 (Amine)7.2 - 8.56.5 - 7.5
Relative Reactivity Moderate to HighHighVery High
Bond Stability High (Thioether); High (Amine)HighModerate (subject to retro-Michael addition)[3][4]
Specificity Moderate (can react with both thiols and amines)High for primary aminesVery high for thiols at pH < 7.5
Key Side Reactions Alkylation of other nucleophilic residues.Hydrolysis of the NHS ester.[5]Hydrolysis of maleimide, reaction with amines at pH > 7.5.

Experimental Protocols

To validate the efficiency of this compound conjugation, a series of well-defined experiments are necessary. Below are detailed protocols for conjugating the linker to a model protein and for quantifying the conjugation efficiency.

Protocol 1: Conjugation of this compound to a Model Protein (e.g., BSA)

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Reaction tubes

Procedure:

  • Protein Preparation: Dissolve BSA in the Conjugation Buffer to a final concentration of 10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound to the BSA solution.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted mesyl ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a pre-equilibrated SEC desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Quantification of Conjugation Efficiency

The degree of conjugation, or drug-to-antibody ratio (DAR) in the context of ADCs, is a critical quality attribute. Several methods can be employed to determine this.

A. Mass Spectrometry (MS) Analysis:

  • Sample Preparation: Prepare the purified conjugate at a concentration of 1 mg/mL in a low-salt buffer. For analysis of heavy and light chains, the sample can be reduced with a reducing agent like DTT.

  • LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer.[6]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the unconjugated and conjugated protein species.[7] The number of attached linkers can be calculated from the mass shift.

B. TNBSA Assay for Primary Amine Modification: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of modified primary amines (lysine residues).[1][3]

  • Standard Curve: Prepare a standard curve using the unconjugated protein at various known concentrations.

  • Assay:

    • In a 96-well plate, add a known concentration of both the unconjugated and conjugated protein to separate wells.

    • Add the TNBSA reagent to each well according to the manufacturer's protocol.

    • Incubate at 37°C for 2 hours.

    • Measure the absorbance at 335 nm.

  • Calculation: The percentage of modified amines is determined by comparing the absorbance of the conjugated sample to the standard curve of the unconjugated protein.[8]

Visualizing the Workflow and Logic

To further elucidate the experimental process and the chemical logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis p_prep Prepare Protein Solution (e.g., BSA in Conjugation Buffer) conjugation Incubate Protein and Linker (e.g., 2-4h at RT) p_prep->conjugation l_prep Prepare Linker Solution (this compound in DMF) l_prep->conjugation quenching Quench Reaction (Add Tris Buffer) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification quantification Quantify Efficiency (MS or TNBSA Assay) purification->quantification

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_linker This compound protein Protein (with nucleophilic residues) thiol Cysteine Thiol (-SH) protein->thiol amine Lysine Amine (-NH2) protein->amine propargyl Propargyl Group (for Click Chemistry) peg4 PEG4 Spacer (Hydrophilicity) mesyl Mesyl Group (Leaving Group) mesyl->thiol SN2 Reaction mesyl->amine SN2 Reaction thioether Stable Thioether Bond thiol->thioether sec_amine Stable Secondary Amine Bond amine->sec_amine

Caption: Reaction pathways for this compound conjugation.

References

A Comparative Guide to the Biological Activity of Molecules Conjugated with Propargyl-PEG4-mesyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting molecule. Propargyl-PEG4-mesyl ester has emerged as a versatile heterobifunctional linker, enabling the conjugation of a wide array of molecules through its dual reactive sites. This guide provides an objective comparison of the biological activity of molecules conjugated with this compound against alternative linkers, supported by experimental data. Detailed protocols for key experiments are also included to facilitate the practical application of this technology.

The Role of this compound in Bioconjugation

This compound is a bifunctional linker featuring a propargyl group and a mesyl ester. The propargyl group, with its terminal alkyne, is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the stable and specific attachment of azide-containing molecules.[1] The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to nucleophiles such as thiols or amines on biomolecules. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the resulting conjugate.[2]

This dual functionality makes this compound a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Comparison with Alternative Linkers

The performance of a bioconjugate is significantly influenced by the nature of the linker. Key parameters for comparison include the length of the PEG chain, the type of reactive group, and the overall stability of the linkage.

Impact of PEG Linker Length

The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can have a profound impact on the biological activity of a conjugate. While this guide focuses on the PEG4 variant, it is instructive to consider the effects of varying PEG lengths. Generally, longer PEG chains can increase the hydrodynamic radius of a conjugate, which often leads to a longer circulation half-life by reducing renal clearance. However, this can sometimes come at the cost of reduced binding affinity or cell permeability due to steric hindrance.

Table 1: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity

LinkerPEG UnitsConjugation SiteTarget Cell LineIC50 (nM)
mc0HC-S400CSK-BR-30.25
PEG2 2HC-S400CSK-BR-30.12
PEG6 6HC-S400CSK-BR-30.11

Data synthesized from a study on anti-HER2 ADCs with different non-cleavable linkers.[1] "mc" refers to maleimidocaproyl, a non-PEG linker. HC-S400C is a specific cysteine conjugation site on the heavy chain of the antibody. SK-BR-3 is a HER2-positive breast cancer cell line.

The data in Table 1 suggests that for this particular ADC, the inclusion of a PEG linker (PEG2 and PEG6) enhanced the in vitro cytotoxicity compared to a non-PEG linker.[1]

Comparison of Reactive Groups: Mesylate vs. NHS Ester

The choice of the reactive group on the linker is critical for achieving efficient and stable conjugation. While this compound utilizes a mesylate group for reaction with nucleophiles, another common alternative is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.

Table 2: Comparison of Mesylate and NHS Ester Reactive Groups

FeatureMesyl EsterNHS Ester
Reactive Towards Thiols, Amines, HydroxylsPrimary Amines
Reaction Type Nucleophilic SubstitutionAcylation
Stability in Aqueous Solution Generally stableProne to hydrolysis
Byproducts Mesylate anionN-hydroxysuccinimide

The choice between a mesylate and an NHS ester will depend on the available functional groups on the molecule to be conjugated and the desired reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the evaluation of the biological activity of molecules conjugated with this compound.

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol describes a general method for the conjugation of this compound to a protein, such as an antibody, through available nucleophilic residues.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 5-10 mg/mL in PBS.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The reaction can be performed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., by mass spectrometry) and protein concentration.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a bioconjugate, such as an ADC, on cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3) and a negative control cell line

  • Complete cell culture medium

  • The bioconjugate of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the bioconjugate in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can help to visualize the complex processes involved in the action of these bioconjugates.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Propargyl-PEG4 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded POI Proteasome->Degradation Degradation ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody Conjugation1 Conjugation (Nucleophilic Substitution) Antibody->Conjugation1 Linker This compound Linker->Conjugation1 Drug Cytotoxic Drug (Azide-modified) Conjugation2 Click Chemistry (CuAAC) Drug->Conjugation2 Conjugation1->Conjugation2 Linker-Antibody ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC ADC_bind ADC binds to Tumor Cell Receptor ADC->ADC_bind Internalization Internalization ADC_bind->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_release Drug Release Lysosome->Drug_release Apoptosis Cell Death (Apoptosis) Drug_release->Apoptosis

References

In Vitro Stability of Propargyl-PEG4-Mesyl Ester Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linker technologies is a critical parameter in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The Propargyl-PEG4-mesyl ester linker, a bifunctional molecule featuring a terminal alkyne for click chemistry and a mesylate group for nucleophilic substitution, offers a versatile tool for bioconjugation. This guide provides a comparative analysis of the in vitro stability of linkers, with a focus on the chemical principles governing the stability of the mesylate ester, and compares it with other commonly used amine-reactive functionalities.

Comparative Stability of Amine-Reactive Linkers

Linker Functional GroupReactive TowardsBond FormedRelative Stability in Physiological Buffer (pH 7.4)Key Considerations
Mesylate Ester Primary & Secondary Amines, Thiols, HydroxylsAlkylamine, Thioether, EtherGenerally stable; susceptible to hydrolysis over extended periods.Good leaving group for nucleophilic substitution. Hydrolytic stability is pH-dependent.
NHS Ester Primary AminesAmideProne to hydrolysis, with half-lives ranging from minutes to hours depending on pH and buffer composition.Widely used but requires careful control of reaction conditions to minimize hydrolysis.
Maleimide ThiolsThioether (via Michael addition)The resulting thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation.Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.

Note: The stability of all linkers is influenced by factors such as pH, temperature, buffer composition, and the presence of enzymes in biological matrices like plasma.

Experimental Protocols

To assess the in vitro stability of this compound and other linkers, a well-defined experimental protocol is essential. The following outlines a general procedure for evaluating linker stability in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To determine the rate of degradation of a linker in human plasma over time.

Materials:
  • This compound (or other linker of interest)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (a stable molecule with similar chromatographic behavior)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_linker Prepare Linker Stock Solution (e.g., in DMSO) spike_plasma Spike Linker into Plasma (e.g., 1 µM final concentration) prep_linker->spike_plasma prep_plasma Thaw Human Plasma (on ice) prep_plasma->spike_plasma incubate Incubate at 37°C spike_plasma->incubate sampling Aliquots taken at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) incubate->sampling quench Quench Reaction (add cold ACN with internal standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate % remaining vs. time) lcms->data G cluster_linker Linker Properties cluster_environment In Vitro Environment cluster_outcome Stability Outcome linker This compound reactivity Mesylate Reactivity linker->reactivity hydrophilicity PEG Chain Hydrophilicity linker->hydrophilicity stability In Vitro Stability reactivity->stability influences plasma Human Plasma pH Physiological pH (~7.4) plasma->pH enzymes Plasma Enzymes (Esterases, etc.) plasma->enzymes nucleophiles Endogenous Nucleophiles (e.g., Thiols, Amines) plasma->nucleophiles pH->stability influences degradation Degradation Products enzymes->degradation causes nucleophiles->degradation causes stability->degradation

A Researcher's Guide to Click Chemistry Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in bioconjugation, diagnostics, and the synthesis of novel therapeutics. "Click chemistry" offers a powerful toolkit of reactions that are rapid, efficient, and bioorthogonal. This guide provides a comprehensive comparative analysis of common click chemistry reagents, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making.

Overview of Major Click Chemistry Reactions

Click chemistry is broadly categorized into three main types: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The choice between these reactions hinges on a trade-off between reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, known for its high efficiency and rapid kinetics.[1] It involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions to form a stable triazole linkage.[2] While highly effective, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[4] While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for live-cell imaging and in vivo studies.[5]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves a tetrazine and a strained alkene (like trans-cyclooctene, TCO) and is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[1] This makes it ideal for applications requiring rapid labeling at low concentrations.

Quantitative Comparison of Click Chemistry Reagents

The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction. The following tables summarize the performance of various click chemistry reagents based on available experimental data.

Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC
Reaction TypeReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
CuAAC Terminal Alkyne + Azide (with Cu(I) catalyst)1 - 100Very fast kinetics, but requires a potentially cytotoxic copper catalyst.[1][5]
SPAAC DBCO + Azide~0.1 - 2.0Good kinetics for a copper-free reaction, widely used in bioconjugation.[6]
SPAAC BCN + Azide~0.01 - 0.1Slower than DBCO, but the smaller size of BCN can be advantageous in certain applications.[5]
Table 2: Comparison of Second-Order Rate Constants for SPAAC Reagents

The choice of cyclooctyne in SPAAC reactions significantly impacts the reaction rate. The data below is for reactions with benzyl (B1604629) azide at room temperature.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO~0.1 - 2.0[6]
Bicyclo[6.1.0]nonyneBCN0.012[5]
DibenzoazacyclooctyneDIBAC/ADIBO4.7 x 10⁻⁶ (with a sterically hindered azide)[5]
BiarylazacyclooctynoneBARAC~1.0[7]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Table 3: Performance Comparison in a Proteomics Application

A study comparing CuAAC and SPAAC for identifying O-GlcNAcylated proteins in A549 cells demonstrated the following:[8]

MethodReagentNumber of Identified Proteins
CuAAC Biotin-Diazo-Alkyne229
SPAAC Biotin-DIBO-Alkyne188

These results suggest that for in vitro proteomics, CuAAC can offer higher identification efficiency.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for common click chemistry applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugation

Objective: To conjugate an azide-modified cytotoxic drug to an antibody containing a terminal alkyne.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.[2]

    • Prepare a 200 mM stock solution of THPTA in water.[2]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).[2]

    • Dissolve the azide-modified drug in DMSO to a desired stock concentration.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.[2]

  • Conjugation Reaction:

    • In a separate tube, combine the alkyne-modified antibody with the azide-modified drug. The molar ratio of antibody to drug will need to be optimized but is typically in the range of 1:4 to 1:10.[2]

    • Add the pre-mixed copper-THPTA catalyst to the antibody-drug mixture. A final copper concentration of 0.5-1 mM is often used.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[2]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[2]

  • Purification:

    • Remove unreacted drug and catalyst components by size-exclusion chromatography or dialysis.

    • Analyze the purified antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

Objective: To label an azide-modified biomolecule on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Live cells with azide-modified surface biomolecules

  • DBCO-functionalized fluorescent dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • If metabolically labeling, incubate the cells with an azide-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecules.

    • Wash the cells gently with PBS to remove any unincorporated precursor.

  • Labeling Reaction:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the PBS from the cells and add the medium containing the DBCO-dye.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with PBS to remove any unreacted dye.

    • The cells are now ready for imaging using fluorescence microscopy.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can help to visualize complex workflows and relationships.

G Experimental Workflow: Comparing CuAAC and SPAAC for ADC Production cluster_covalent Antibody Modification cluster_drug Drug Modification cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway cluster_analysis Analysis Antibody Initial Antibody Mod_Alkyne Antibody-Alkyne Antibody->Mod_Alkyne Introduce Alkyne Mod_Azide Antibody-Azide Antibody->Mod_Azide Introduce Azide CuAAC_Reaction CuAAC Reaction (CuSO4, THPTA, Ascorbate) Mod_Alkyne->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (Copper-Free) Mod_Azide->SPAAC_Reaction Drug Cytotoxic Drug Drug_Azide Drug-Azide Drug->Drug_Azide Add Azide Drug_DBCO Drug-DBCO Drug->Drug_DBCO Add DBCO Drug_Azide->CuAAC_Reaction Drug_DBCO->SPAAC_Reaction ADC_CuAAC ADC via CuAAC CuAAC_Reaction->ADC_CuAAC Analysis Comparative Analysis (DAR, Purity, Efficacy) ADC_CuAAC->Analysis ADC_SPAAC ADC via SPAAC SPAAC_Reaction->ADC_SPAAC ADC_SPAAC->Analysis

Caption: Workflow for comparing CuAAC and SPAAC in antibody-drug conjugate (ADC) production.

G Decision Pathway for Selecting a Click Chemistry Method Start Start: Need for Bioconjugation Live_Cells In Vivo or Live Cells? Start->Live_Cells CuAAC Use CuAAC (with appropriate ligands) Live_Cells->CuAAC No SPAAC Use SPAAC Live_Cells->SPAAC Yes Kinetics Fastest Kinetics Required? IEDDA Consider IEDDA (Tetrazine/TCO) Kinetics->IEDDA Yes SPAAC_Choice Choose Cyclooctyne (DBCO for speed, BCN for smaller size) Kinetics->SPAAC_Choice No SPAAC->Kinetics

Caption: Decision tree for selecting an appropriate click chemistry method for bioconjugation.

References

A Comparative Guide to NMR Analysis for the Structural Confirmation of Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propargyl-PEG4-mesyl ester with potential precursors and impurities using Nuclear Magnetic Resonance (NMR) analysis. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted chemical shifts based on its structure and data from analogous compounds. This information is intended to aid researchers in the structural verification of their synthesized products.

Structural Overview

This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. Its structure consists of a terminal propargyl group for "click" chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a terminal mesyl group which is an excellent leaving group for nucleophilic substitution.

Chemical Structure of this compound:

Predicted NMR Data for Structural Confirmation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compared against the known NMR data for its precursor, Propargyl-PEG4-alcohol, and potential unreacted starting materials or impurities, such as tetraethylene glycol, propargyl alcohol, and methanesulfonyl chloride.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

CompoundPropargyl Group (C≡C-H)Propargyl Group (-O-CH₂-C≡)PEG Backbone (-O-CH₂-CH₂-O-)Mesyl Group (-CH₃)Terminal -OH (in alcohol)Other
This compound (Predicted) ~2.4 - 2.8 (t)~4.2 (d)~3.6 - 3.8 (m)~3.1 (s)--CH₂-OMs: ~4.3 (t)
Propargyl-PEG4-alcohol~2.4 (t)~4.2 (d)~3.6 - 3.7 (m)-Variable (broad s)-CH₂-OH: ~3.7 (t)
Tetraethylene Glycol--~3.6 - 3.7 (m)-Variable (broad s)-CH₂-OH: ~3.7 (t)
Propargyl Alcohol~2.5 (t)~4.3 (d)--Variable (broad s)-
Methanesulfonyl Chloride---~3.2 (s)--

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CompoundPropargyl Group (C≡C-H)Propargyl Group (-O-CH₂-C≡)PEG Backbone (-O-CH₂-CH₂-O-)Mesyl Group (-CH₃)Other
This compound (Predicted) ~80 (C≡), ~75 (≡CH)~58~69-71~37-CH₂-OMs: ~69
Propargyl-PEG4-alcohol~80 (C≡), ~75 (≡CH)~58~61, ~70, ~73--
Tetraethylene Glycol--~61, ~70, ~73--
Propargyl Alcohol~82 (C≡), ~73 (≡CH)~51---
Methanesulfonyl Chloride---~45-

Experimental Protocols

A detailed protocol for acquiring ¹H and ¹³C NMR spectra to confirm the structure of this compound is provided below.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune acq_H1 Acquire 1H NMR tune->acq_H1 acq_C13 Acquire 13C NMR tune->acq_C13 process Process Spectra (FT, Phasing) acq_H1->process acq_C13->process analyze Analyze and Assign Peaks process->analyze compare Compare with Expected Data analyze->compare

Caption: Workflow for NMR Analysis of this compound.

G cluster_propargyl Propargyl Moiety cluster_peg PEG4 Moiety cluster_mesyl Mesyl Moiety product This compound alkyne_H Alkyne H (~2.4-2.8 ppm) product->alkyne_H confirms prop_CH2 Propargyl CH2 (~4.2 ppm) product->prop_CH2 confirms peg_backbone PEG Backbone (~3.6-3.8 ppm) product->peg_backbone confirms mesyl_CH3 Mesyl CH3 (~3.1 ppm) product->mesyl_CH3 confirms mesyl_CH2 CH2-OMs (~4.3 ppm) product->mesyl_CH2 confirms

Caption: Logical Relationship for Structural Confirmation by ¹H NMR.

Disclaimer: The NMR data for this compound presented in this guide is predicted and should be used for reference purposes. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data for the synthesized compound. Commercial suppliers of this product may provide actual spectral data upon request.

Safety Operating Guide

Essential Guide to the Safe Disposal of Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Propargyl-PEG4-mesyl ester, a bifunctional linker commonly used in bioconjugation and drug delivery research. The information presented here is compiled from available safety data for the compound and related chemical structures.

I. Understanding the Hazards

This compound is recognized as a substance that requires careful handling due to its potential health and environmental effects. Key hazard information is summarized below.

Table 1: Hazard and Safety Information for this compound

PropertyInformation
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash hands thoroughly after handling.[1]P271: Use only outdoors or in a well-ventilated area.[1]P280: Wear protective gloves/protective clothing and eye/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

II. Proper Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on guidelines for similar chemical compounds and should be adapted to comply with your institution's specific safety and environmental regulations.

Step 1: Personal Protective Equipment (PPE) and Environment

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Prepare Waste Containers: Obtain designated and correctly labeled hazardous waste containers from your institution's environmental health and safety (EHS) office.

Step 2: Waste Segregation and Collection

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a designated hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Solid Waste:

    • Dispose of unused or expired solid this compound in its original container or a securely sealed and labeled waste bag. This should then be placed inside a designated solid hazardous waste container.

  • Contaminated Labware:

    • All disposable items that have come into contact with the chemical, such as pipette tips, tubes, and gloves, must be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The resulting rinsate must be collected as hazardous liquid waste.

Step 3: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Labeling and Storage: Ensure all waste containers are securely sealed, accurately labeled with their contents, and stored in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste in accordance with local, state, and federal regulations.

III. Experimental Workflow for Disposal

The logical flow of the disposal process is visualized in the diagram below to ensure all steps are followed systematically.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final Final Disposal ppe Don Personal Protective Equipment (PPE) ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation container Prepare Labeled Hazardous Waste Containers ventilation->container liquid_waste Liquid Waste (Aqueous/Organic Solutions) solid_waste Solid Waste (Unused Chemical) labware_waste Contaminated Labware (Gloves, Pipette Tips) contain_spill Contain Spill with Inert Absorbent storage Store Sealed & Labeled Containers in Designated Area liquid_waste->storage solid_waste->storage labware_waste->storage collect_spill Collect Contaminated Absorbent contain_spill->collect_spill collect_spill->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a safer research environment and ensuring compliance with environmental regulations.

References

Personal protective equipment for handling Propargyl-PEG4-mesyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Propargyl-PEG4-mesyl ester, a bifunctional linker used in bioconjugation and drug development. Adherence to these procedures is essential to ensure laboratory safety and experimental integrity. This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the known hazards of the compound and general best practices for handling reactive chemicals.

Protection Type Specific PPE Reasoning & Best Practices
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.To protect against serious eye irritation[1]. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately upon contamination.To prevent skin irritation[1]. Double gloving is recommended for enhanced protection. Always wash hands thoroughly after handling.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.To protect the skin from potential splashes and spills. Avoid wearing shorts, skirts, or perforated shoes in the laboratory.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate or if aerosols may be generated, a respirator may be necessary.To prevent respiratory tract irritation[1]. The need for a respirator should be determined by a risk assessment.

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_area Work in a designated area (fume hood) gather_ppe Don appropriate PPE prep_area->gather_ppe weigh Weigh the required amount gather_ppe->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve add_reagent Add to the reaction mixture dissolve->add_reagent monitor Monitor the reaction progress add_reagent->monitor quench Quench the reaction monitor->quench extract Perform extraction quench->extract purify Purify the product extract->purify waste_collection Collect all chemical waste purify->waste_collection label_waste Label waste containers clearly waste_collection->label_waste dispose Dispose of according to institutional guidelines label_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG4-mesyl ester
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG4-mesyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.